2-Mercaptoethanol-d6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-AFCDONKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746123 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-37-8 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203645-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Mercaptoethanol-d6 (deuterated β-mercaptoethanol), a stable isotope-labeled analog of the widely used reducing agent, 2-Mercaptoethanol (B42355). This document details its chemical and physical properties, provides a plausible synthetic route, and presents detailed experimental protocols for its application in quantitative proteomics, protein refolding, and as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this versatile chemical reagent.
Introduction
2-Mercaptoethanol (β-mercaptoethanol or BME) is an organosulfur compound renowned for its efficacy in reducing disulfide bonds in proteins and peptides.[1] Its utility spans a wide range of applications in biochemistry and molecular biology, including the denaturation of proteins for electrophoretic analysis, the inactivation of ribonucleases during RNA extraction, and as a component in cell culture media to mitigate oxidative stress.[2]
The deuterated analog, this compound, in which the six hydrogen atoms are replaced with deuterium (B1214612), offers distinct advantages in specific analytical techniques. The significant mass shift of +6 Da compared to its non-deuterated counterpart makes it an ideal internal standard for quantitative mass spectrometry-based proteomics. Furthermore, its use in Nuclear Magnetic Resonance (NMR) spectroscopy can simplify complex spectra and provide a clear signal for quantification, free from interference from protonated species.[3][4] This guide will delve into the technical specifics of this compound, providing the necessary data and protocols for its successful implementation in a research setting.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its safe handling, storage, and application in experimental design.
| Property | Value |
| Chemical Name | 2-Sulfanylethan-1-ol-d6 |
| Synonyms | Deuterated 2-Mercaptoethanol, β-Mercaptoethanol-d6, BME-d6 |
| CAS Number | 203645-37-8 |
| Linear Formula | DSCD₂CD₂OD |
| Molecular Formula | C₂D₆OS |
| Molecular Weight | 84.17 g/mol |
| Isotopic Purity | ≥96 atom % D |
| Appearance | Colorless to light yellow liquid |
| Density | 1.204 g/mL at 25 °C |
| Boiling Point | 157 °C (decomposes) |
| Flash Point | 74 °C (closed cup) |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
| SMILES String | [2H]OC([2H])([2H])C([2H])([2H])S[2H] |
| InChI Key | DGVVWUTYPXICAM-AFCDONKGSA-N |
Synthesis of this compound
The industrial synthesis of non-deuterated 2-Mercaptoethanol involves the reaction of ethylene (B1197577) oxide with hydrogen sulfide (B99878).[5][6][7][8] A similar pathway can be employed for the synthesis of this compound, utilizing deuterated precursors. The following is a plausible, detailed protocol for its laboratory-scale synthesis.
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiodiglycol (as catalyst and solvent)
-
Anhydrous diethyl ether
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls
-
Distillation apparatus
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., argon or nitrogen) to remove any air and moisture.
-
Charging the Vessel: Add thiodiglycol to the reaction vessel.
-
Introduction of Reactants: Cool the vessel and introduce a molar excess of deuterium sulfide (D₂S) gas. Subsequently, slowly bubble ethylene-d4 oxide gas into the stirred thiodiglycol solution. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction Conditions: Seal the vessel and heat the mixture to approximately 40-60°C. Maintain the reaction with stirring for several hours, monitoring the pressure within the vessel. The pressure will decrease as the gaseous reactants are consumed.
-
Reaction Quenching and Product Isolation: After the reaction is complete (indicated by the stabilization of pressure), cool the vessel to room temperature. Carefully vent any unreacted deuterium sulfide.
-
Purification: Transfer the reaction mixture to a distillation apparatus. Purify the this compound by fractional distillation under reduced pressure.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Quantitative Data for Synthesis:
| Parameter | Value |
| Reactant 1 | Ethylene-d4 oxide |
| Reactant 2 | Deuterium sulfide (D₂S) |
| Catalyst/Solvent | Thiodiglycol |
| Reaction Temperature | 40-60°C |
| Theoretical Yield | Dependent on scale |
| Expected Purity | >98% |
Applications in Quantitative Proteomics: Disulfide Bond Mapping
2-Mercaptoethanol is a cornerstone reagent for the analysis of protein structure, primarily through the reduction of disulfide bonds. The deuterated form is particularly useful in mass spectrometry-based workflows for confident identification and quantification of cysteine-containing peptides.
Proteomics Workflow for Disulfide Bond Mapping
Caption: A typical bottom-up proteomics workflow for disulfide bond mapping.[1]
Experimental Protocol: Disulfide Bond Mapping
Materials:
-
Purified protein of interest
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Alkylating agent solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM Tris-HCl, pH 8.0)
-
Enzymatic digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Sequencing grade trypsin
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in the denaturation buffer. Add this compound to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Add the alkylating agent solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes. This step prevents the re-formation of disulfide bonds.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into the enzymatic digestion buffer using a desalting column or dialysis.
-
Enzymatic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio. Incubate at 37°C overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use appropriate software to search the MS/MS data against a protein database. The mass of cysteine residues will be modified by the alkylating agent, and the use of this compound as the reducing agent can be used to track the efficiency of the reduction step if desired (though typically the focus is on the alkylation). For direct mapping, a non-reduced sample is run in parallel, and the disulfide-linked peptides are identified by their unique mass and fragmentation patterns.[2]
Quantitative Data for Disulfide Bond Mapping:
| Parameter | Value |
| Protein Concentration | 1-10 mg/mL |
| This compound Conc. | 10 mM |
| Alkylation Reagent Conc. | 55 mM Iodoacetamide |
| Trypsin to Protein Ratio | 1:50 (w/w) |
| Expected Mass Shift (Alkylation) | +57.02 Da (Carbamidomethylation) |
Applications in Protein Refolding
Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. 2-Mercaptoethanol is a critical component in the solubilization and subsequent refolding of these proteins to their native, active conformation.[11][13]
Protein Refolding Workflow
Caption: General workflow for the refolding of proteins from inclusion bodies.[10]
Experimental Protocol: Protein Refolding
Materials:
-
Purified inclusion bodies of the target protein
-
Solubilization buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM this compound)
-
Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)
-
Dialysis tubing or desalting column
-
Protein concentration assay kit
-
Activity assay specific to the target protein
Procedure:
-
Solubilization: Resuspend the inclusion bodies in the solubilization buffer. Stir at room temperature until the solution becomes clear, indicating complete solubilization.
-
Refolding: Remove the denaturant and reducing agent to initiate refolding. This is typically done by:
-
Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a large volume of refolding buffer. Perform several buffer changes over 24-48 hours at 4°C.
-
Dilution: Rapidly dilute the solubilized protein solution into a large volume of refolding buffer.
-
-
Purification: Purify the refolded protein using appropriate chromatographic techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).
-
Quantification and Analysis: Determine the concentration of the refolded protein. Analyze the protein for proper folding and activity using techniques such as SDS-PAGE, circular dichroism (CD) spectroscopy, and a specific activity assay.
Quantitative Data for Protein Refolding:
| Parameter | Value |
| Denaturant Concentration | 6 M Guanidine-HCl |
| This compound Conc. | 100 mM |
| Refolding Temperature | 4°C |
| Protein Concentration (Refolding) | < 0.1 mg/mL |
| Expected Recovery Yield | Highly protein-dependent (10-80%) |
Applications in Quantitative NMR (qNMR)
In qNMR, an internal standard with a known concentration is added to a sample to determine the absolute concentration of an analyte. This compound can serve as an excellent internal standard due to its simple spectrum and the fact that its deuterium signals do not interfere with the proton spectrum of the analyte.[14][15]
Experimental Protocol: qNMR using this compound as an Internal Standard
Materials:
-
Analyte of interest
-
This compound (as internal standard)
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
High-precision analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the analyte and the this compound internal standard. Dissolve both in a precise volume of the deuterated NMR solvent in an NMR tube.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of all signals, which is crucial for accurate quantification.
-
Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculation: Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * C_std
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Quantitative Data for qNMR:
| Parameter | Recommendation |
| Analyte Concentration | 1-10 mM |
| Internal Standard Conc. | Similar to analyte concentration |
| Relaxation Delay (d1) | ≥ 5 x T1(longest) |
| Number of Scans | Sufficient for a signal-to-noise ratio > 250:1 |
| Expected Precision | < 1% RSD |
Safety and Handling
2-Mercaptoethanol and its deuterated analog are hazardous substances and must be handled with appropriate safety precautions.
-
Toxicity: Toxic by inhalation, ingestion, and in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable tool for researchers in the fields of proteomics, biochemistry, and analytical chemistry. Its utility as an internal standard in mass spectrometry and NMR, and as a reducing agent in protein chemistry, makes it a versatile reagent for a variety of applications. This technical guide has provided a comprehensive overview of its properties, synthesis, and detailed protocols for its use. By following the guidelines and protocols outlined in this document, researchers can effectively and safely incorporate this compound into their experimental workflows to achieve high-quality, reproducible results.
References
- 1. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 2. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. US3086997A - Synthesis of 2-mercaptoethanol - Google Patents [patents.google.com]
- 6. US3710439A - Production of 2-mercaptoethanol - Google Patents [patents.google.com]
- 7. US4281202A - Preparation of mercapto-alcohols - Google Patents [patents.google.com]
- 8. US9718767B2 - Beta-mercaptoethanol synthesis - Google Patents [patents.google.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Strategies for the recovery of active proteins through refolding of bacterial inclusion body proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of proteomics data using R and Bioconductor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
2-Mercaptoethanol-d6: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and handling of 2-Mercaptoethanol-d6, a critical tool in modern analytical and biomolecular research.
Introduction
This compound is the deuterated form of 2-Mercaptoethanol (also known as β-mercaptoethanol or BME), a potent reducing agent widely utilized in biochemical and pharmaceutical research. The substitution of hydrogen atoms with deuterium (B1214612) isotopes (D or ²H) renders it an invaluable internal standard for quantitative analysis by mass spectrometry and a useful tool in nuclear magnetic resonance (NMR) spectroscopy. Its near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise quantification and differentiation. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for scientists and professionals in drug development.
Core Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the tables below, providing a convenient reference for experimental design and safety considerations.
General and Structural Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Thioethylene glycol-d6, 2-Hydroxyethylmercaptan-d6, BME-d6 | [1][2] |
| Molecular Formula | C₂D₆OS or DS(CD₂)₂OD | [2][3][4] |
| Molecular Weight | 84.17 g/mol | [2][3][4] |
| CAS Number | 203645-37-8 | [2][3][4] |
| SMILES String | [2H]OC([2H])([2H])C([2H])([2H])S[2H] | [5] |
| InChI Key | DGVVWUTYPXICAM-AFCDONKGSA-N | [5] |
Physical and Chemical Specifications
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | N/A |
| Purity | ≥98% | [1][5] |
| Isotopic Purity | ≥96 atom % D | [5] |
| Density | 1.204 g/mL at 25 °C | [5] |
| Boiling Point | 157 °C (decomposes) | [5] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [5] |
| Solubility | Soluble in water and most polar organic solvents | [6] |
Applications in Research and Drug Development
The primary utility of this compound stems from its isotopic labeling, making it an ideal internal standard for quantitative mass spectrometry and a valuable reagent in biomolecular NMR studies.
Quantitative Mass Spectrometry (LC-MS/MS)
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are the gold standard for accurate quantification of analytes in complex biological matrices.[7] this compound can be used to quantify its non-deuterated counterpart or other small molecule thiols. The internal standard is added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of sample preparation.[5] Because it co-elutes with the analyte and experiences similar matrix effects (e.g., ion suppression or enhancement), the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration.
Biomolecular NMR
In the context of biomolecular NMR, 2-Mercaptoethanol is often used to prevent the oxidation of cysteine residues in proteins, thereby maintaining their structural integrity and activity.[6] While the non-deuterated form is typically used for this purpose, this compound can be employed in specific NMR experiments where the absence of proton signals from the reducing agent is desirable to simplify the spectra and avoid signal overlap with the biomolecule of interest.[1][2] It can also serve as a reference compound in certain NMR-based metabolic studies.
Experimental Protocols
The following are representative protocols for the application of this compound. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Quantification of a Small Molecule Thiol in Human Plasma by LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical small molecule thiol drug in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the thiol drug in a suitable organic solvent (e.g., methanol).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent.
-
Analyte Working Solutions for Calibration Curve: Serially dilute the analyte stock solution to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the IS working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrument Parameters (Representative):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.
-
MRM Transitions: Optimized for both the analyte and this compound.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Use in Biomolecular NMR for Protein Stability
This protocol outlines the use of this compound to maintain a reducing environment for a protein sample during NMR analysis, minimizing spectral interference.
1. Sample Preparation:
-
Prepare the protein of interest in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O or 99.9% D₂O.
-
The final protein concentration should be optimized for the specific NMR experiment (typically 0.1 - 1 mM).
-
Prepare a stock solution of this compound (e.g., 1 M in the same NMR buffer).
-
Add the this compound stock solution to the protein sample to a final concentration of 1-5 mM. This helps to keep cysteine residues in a reduced state.
2. NMR Data Acquisition:
-
Transfer the final sample to a high-quality NMR tube.
-
Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC for protein backbone analysis) on a high-field NMR spectrometer equipped with a cryoprobe.
-
The use of this compound will result in a cleaner ¹H spectrum in the regions where the non-deuterated form would show signals, facilitating the analysis of the protein's resonances.
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the spectra to assess protein folding, stability, or interactions with ligands.
Workflow and Visualization
The following diagrams illustrate the logical flow of a typical quantitative mass spectrometry experiment and the role of 2-Mercaptoethanol as a reducing agent.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Role of 2-Mercaptoethanol in reducing protein disulfide bonds.
Safety and Handling
2-Mercaptoethanol and its deuterated form are hazardous materials and must be handled with appropriate precautions.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[6]
-
Corrosivity: It can cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1] Keep containers tightly closed.
Conclusion
This compound is an essential tool for researchers and drug development professionals requiring high accuracy and precision in quantitative analysis. Its role as an internal standard in mass spectrometry is critical for obtaining reliable bioanalytical data. Furthermore, its application in biomolecular NMR provides a means to study sensitive biological molecules without spectral interference. Proper understanding of its chemical properties and adherence to safe handling protocols are paramount to its effective and safe utilization in the laboratory.
References
- 1. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 2-Mercaptoethanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2713-0.5 [isotope.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound D 96atom , 98 CP 203645-37-8 [sigmaaldrich.com]
- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2-Mercaptoethanol-d6 (DSCD₂CD₂OD). The document details a representative synthesis protocol, in-depth methodologies for determining isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy, and a summary of commercially available product specifications.
Synthesis of this compound
The synthesis of this compound is analogous to the industrial production of its non-deuterated counterpart, which primarily involves the ring-opening of ethylene (B1197577) oxide with a sulfur nucleophile.[1][2] For the deuterated variant, the synthesis logically commences with a fully deuterated ethylene oxide precursor.
A plausible and widely utilized method involves the reaction of ethylene oxide-d4 with a source of hydrosulfide (B80085).[2] This can be achieved using hydrogen sulfide (B99878) (D₂S would be ideal for maintaining high isotopic enrichment, though H₂S is more common and the exchange with the thiol proton is rapid) or a salt such as sodium hydrosulfide (NaSH).
Representative Synthesis Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of mercaptoalcohols from epoxides.[2]
Reaction:
Ethylene oxide-d4 reacts with sodium hydrosulfide in a suitable solvent to yield the sodium salt of 2-Mercaptoethanol-d5, which is subsequently protonated (or deuterated) to give the final product.
Materials:
-
Ethylene oxide-d4 (C₂D₄O)
-
Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S)
-
Deuterium (B1214612) oxide (D₂O) or water (H₂O) as solvent
-
Sulfuric acid-d2 (D₂SO₄) or Sulfuric acid (H₂SO₄) for neutralization
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A solution of sodium hydrosulfide in D₂O is prepared in a pressure-rated reactor.
-
The reactor is cooled, and ethylene oxide-d4 is added portion-wise, controlling the exothermic reaction to maintain a desired temperature range (e.g., 40-60 °C).
-
The reaction is stirred until complete consumption of the ethylene oxide-d4 is observed (monitored by GC or TLC).
-
The reaction mixture is cooled and then neutralized with a solution of D₂SO₄ in D₂O to a slightly acidic pH.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Diagram of the Synthesis Pathway:
Caption: Synthesis pathway for this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical for ensuring the quality and reliability of deuterated compounds in research and development. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule by separating ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is particularly well-suited for this task.
Experimental Protocol (GC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Gas Chromatography (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: A split/splitless injector is used, with the injection volume and split ratio optimized for the concentration of the sample.
-
Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities and the solvent front.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is commonly used for volatile compounds like 2-Mercaptoethanol (B42355).
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution instruments are preferred for accurate mass measurements.
-
Data Acquisition: Full scan mode is used to acquire the mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative abundances of the M+0, M+1, M+2, etc. peaks are used to calculate the isotopic purity and the distribution of different isotopologues (d0 to d6).
Diagram of the GC-MS Workflow for Isotopic Purity Analysis:
Caption: GC-MS workflow for isotopic purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites within a molecule.
Experimental Protocols:
-
¹H NMR Spectroscopy:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known internal standard with a signal in a clear region of the spectrum.
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired using a pulse sequence with a long relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure full signal recovery and accurate integration.
-
Data Analysis: The integrals of the residual proton signals are compared to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Sample Preparation: The sample is dissolved in a protonated solvent (e.g., CHCl₃).
-
Data Acquisition: A proton-decoupled ²H NMR spectrum is acquired.
-
Data Analysis: The presence and integration of signals in the deuterium spectrum confirm the sites of deuteration. The relative integrals can provide information on the distribution of deuterium atoms.
-
Diagram of the NMR Analysis Logic:
References
An In-depth Technical Guide to 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Mercaptoethanol-d6, a deuterated analog of 2-Mercaptoethanol (B42355) (β-mercaptoethanol), an essential reagent in proteomics, drug development, and various biochemical assays. This document details its molecular properties, applications, and a general protocol for its use in protein chemistry, offering valuable insights for researchers and scientists in the field.
Core Molecular and Physical Properties
This compound is a stable, isotopically labeled version of 2-mercaptoethanol where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in mass spectrometry-based applications and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂D₆OS |
| Linear Formula | DSCD₂CD₂OD[3] |
| Molecular Weight | 84.17 g/mol [1][3][4][5] |
| CAS Number | 203645-37-8[1][3][4] |
| Isotopic Purity | ≥96 atom % D[3] |
| Chemical Purity | ≥98% (CP)[3][4] |
| Density | 1.204 g/mL at 25 °C[3] |
| Boiling Point | 157 °C (decomposes)[3] |
| Flash Point | 74 °C (closed cup)[3] |
Applications in Research and Drug Development
The primary application of this compound stems from its potent reducing properties, mirroring its non-deuterated counterpart. It is widely used to cleave disulfide bonds in proteins, a critical step for protein denaturation and subsequent analysis. The inclusion of deuterium atoms provides a distinct mass shift, making it particularly useful in quantitative proteomics and as an internal standard.
Proteomics and Mass Spectrometry
In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides for analysis by mass spectrometry. The reduction of disulfide bonds is a prerequisite for efficient digestion and complete sequence coverage. While standard 2-mercaptoethanol is effective, the use of this compound can be advantageous in specific quantitative workflows. For instance, it can be used in methods where differential isotopic labeling is employed to compare protein expression levels between different samples.
A recent study has also highlighted a method for the specific modification of cysteine residues using 2-mercaptoethanol in the presence of dimethyl sulfoxide (B87167) (DMSO), which could be adapted with the deuterated form for mass spectrometry-based quantification.
NMR Spectroscopy
In protein NMR, maintaining a reducing environment is often necessary to prevent the oxidation of cysteine residues, which can lead to protein aggregation and compromise spectral quality. While not directly observed in the proton NMR spectrum due to the deuterium substitution, this compound can serve as a non-interfering reducing agent in certain NMR experiments. Its use is particularly relevant in biomolecular NMR applications.[4]
Experimental Protocols
The following section provides a generalized protocol for the reduction of disulfide bonds in a protein sample prior to downstream applications such as mass spectrometry or electrophoresis. This protocol is a composite of standard protein chemistry techniques and should be optimized for specific proteins and applications.
Protocol: Reduction of Protein Disulfide Bonds
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, Ammonium Bicarbonate)
-
This compound
-
Denaturing agent (e.g., Urea, Guanidinium HCl) (Optional, but recommended for complete reduction)
-
Alkalyting agent (e.g., Iodoacetamide, Iodoacetic acid)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Protein Solubilization: Dissolve the protein sample in a buffer containing a denaturing agent, if necessary, to unfold the protein and expose the disulfide bonds. A typical buffer might be 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
Reduction: Add this compound to the protein solution to a final concentration of 5-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.
-
Incubation: Gently mix the solution and incubate at a controlled temperature. Incubation is typically performed at 37-56 °C for 1 hour. For more resistant disulfide bonds, the incubation time or temperature may need to be increased. It is advisable to perform this step under an inert atmosphere to prevent re-oxidation of the sulfhydryl groups.
-
Alkylation: After reduction, the newly formed free sulfhydryl groups should be alkylated to prevent them from re-forming disulfide bonds. Add an alkylating agent, such as iodoacetamide, to a final concentration of 10-50 mM (typically a 2-5 fold molar excess over the reducing agent).
-
Incubation for Alkylation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.
-
Quenching (Optional): The alkylation reaction can be quenched by adding a small amount of a thiol-containing reagent, such as DTT or non-deuterated 2-mercaptoethanol.
-
Downstream Processing: The reduced and alkylated protein sample is now ready for downstream applications, such as enzymatic digestion for mass spectrometry, or for analysis by SDS-PAGE. The sample may require buffer exchange or purification to remove excess reagents.
Workflow and Pathway Visualizations
To further illustrate the experimental process, the following diagrams, generated using the DOT language, depict a typical workflow for protein sample preparation and the chemical reaction of disulfide bond reduction.
References
- 1. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 2. benchchem.com [benchchem.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of 2-Mercaptoethanol-d6. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes key quantitative data, detailed experimental methodologies for property determination, and visual representations of common laboratory workflows involving this reagent.
Core Physical Properties
This compound (deuterated 2-Mercaptoethanol) is a deuterated analog of 2-Mercaptoethanol where five hydrogen atoms and the hydrogen atom of the thiol group are replaced by deuterium. This isotopic substitution is primarily utilized in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1] While the physical properties are very similar to its non-deuterated counterpart, the increased mass results in slight variations.
The key physical and chemical identifiers for this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C2D6OS |
| Molecular Weight | 84.17 g/mol [1][2][3][4][5] |
| CAS Number | 203645-37-8[2][3][4] |
| Linear Formula | DSCD2CD2OD[2] |
| Physical Property | This compound | 2-Mercaptoethanol (for comparison) |
| Density | 1.204 g/mL at 25 °C[2] | 1.114 g/cm³[6] |
| Boiling Point | 157 °C (decomposes)[2] | 157 °C[6] |
| Melting Point | Not available | -100 °C[6] |
| Refractive Index | Not available | 1.4996[6] |
| Isotopic Purity (atom % D) | 96%[2] | N/A |
| Chemical Purity | 98% (CP)[2][4] | N/A |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the effective application of this compound in research and development. The following sections outline detailed methodologies for key experiments.
Determination of Density
The density of a liquid can be determined using several established methods. A common and straightforward approach involves the use of a pycnometer or a graduated cylinder and a balance.
Methodology using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: Accurately measure the mass of a clean, dry graduated cylinder using an analytical balance.
-
Volume Measurement: Carefully add a precise volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Measure the combined mass of the graduated cylinder and the liquid.
-
Calculation: The density is calculated by subtracting the mass of the empty cylinder from the combined mass to find the mass of the liquid, and then dividing the mass of the liquid by its volume.
Determination of Boiling Point
The boiling point of a thiol can be determined using a distillation apparatus or a micro-method with a Thiele tube.
Methodology using a Distillation Apparatus:
-
Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a receiving flask, and a thermometer.
-
Sample Addition: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask.
-
Temperature Reading: The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature on the thermometer as the liquid actively boils and condenses.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and can be determined using a refractometer.
Methodology using an Abbe Refractometer:
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
Common Laboratory Applications and Workflows
2-Mercaptoethanol is a widely used reducing agent in molecular biology. Its primary function is to cleave disulfide bonds in proteins and to inhibit ribonucleases. The following diagrams illustrate its role in two common experimental workflows.
Caption: Workflow for protein denaturation using this compound prior to SDS-PAGE analysis.
In protein analysis, this compound is added to the sample buffer to reduce the disulfide bonds that maintain the tertiary and quaternary structure of proteins. This, in combination with the denaturing agent SDS and heat, ensures that proteins are fully linearized before being separated by size on a polyacrylamide gel.
Caption: Role of this compound in a typical RNA isolation protocol.
During RNA isolation, it is critical to inhibit the activity of ribonucleases (RNases), which are enzymes that degrade RNA. This compound is a potent RNase inhibitor that works by reducing the disulfide bonds essential for their enzymatic activity.[7] It is often included in the lysis buffer along with a chaotropic agent like guanidinium isothiocyanate to ensure the integrity of the isolated RNA.
References
- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 4. ucc.ie [ucc.ie]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 7. Why do I have to add beta-mercaptoethanol (beta-ME) to lysis Buffer RLT of the RNeasy Kits? [qiagen.com]
An In-depth Technical Guide to the Safety and Handling of 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Mercaptoethanol-d6 (deuterated β-mercaptoethanol), a thiol compound commonly utilized in biomedical research. Due to its hazardous nature, a thorough understanding of its properties and safe handling practices is crucial. This document outlines the associated risks, proper handling procedures, and relevant experimental protocols where this reagent is employed.
Safety and Hazard Information
This compound shares similar toxicological properties with its non-deuterated counterpart, 2-Mercaptoethanol (B42355). It is a toxic and corrosive compound with a strong, unpleasant odor. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 2-Mercaptoethanol is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin. |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Hazard Pictograms:
Physical and Chemical Properties
The physical and chemical properties of 2-Mercaptoethanol are important for understanding its behavior and potential hazards. The properties of the deuterated form are expected to be very similar.
| Property | Value |
| Molecular Formula | C₂H₆OS |
| Molar Mass | 78.13 g/mol |
| Appearance | Colorless liquid |
| Odor | Strong, disagreeable |
| Boiling Point | 157 °C (decomposes)[1] |
| Melting Point | -100 °C |
| Flash Point | 74 °C (closed cup)[1] |
| Density | 1.114 g/mL at 25 °C |
| Vapor Pressure | 1 mmHg at 20 °C |
| Solubility | Soluble in water |
Toxicological Data
The following table summarizes key toxicity data for 2-Mercaptoethanol.
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 244 mg/kg |
| Dermal LD50 | Rabbit | 112 - 224 mg/kg |
| Inhalation LC50 | Rat | 2 mg/L (4 hours) |
Handling and Storage Precautions
Due to its high toxicity and corrosive nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. It is recommended to wear double gloves.[2][3]
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[2][4]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[2]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[2][3] Respiratory protection is generally not required when using a fume hood, but if work must be performed outside of a hood, a respirator with an organic vapor cartridge is necessary.[4]
Safe Handling Procedures
-
Always work in a well-ventilated area, specifically within a chemical fume hood, to avoid inhalation of the toxic and odorous vapors.[2][3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[2][4]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[4][5]
-
Keep containers tightly sealed and upright to prevent leakage.[3]
-
Store in a designated and properly labeled area.
Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department.
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Experimental Protocols and Applications
This compound is primarily used as a reducing agent and as an internal standard in mass spectrometry-based quantitative analysis.
Reduction of Protein Disulfide Bonds
2-Mercaptoethanol is widely used to reduce disulfide bonds in proteins, which is a critical step in protein structure and function studies, such as protein sequencing and electrophoresis. The deuterated form can be used in specialized NMR studies.
Methodology:
-
Protein Sample Preparation: Dissolve the protein of interest in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer) to a final concentration of 1-10 mg/mL.
-
Addition of Reducing Agent: Add 2-Mercaptoethanol or this compound to the protein solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. For more resistant disulfide bonds, the incubation time or temperature can be increased.
-
Removal of Excess Reducing Agent (Optional): If the free thiol groups need to be reacted with other reagents (e.g., for alkylation), the excess 2-Mercaptoethanol can be removed by dialysis or gel filtration.
Caption: Workflow for the reduction of protein disulfide bonds.
Use as a Deuterated Internal Standard in LC-MS
Deuterated compounds are ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix (e.g., plasma, urine). Add a constant concentration of the this compound internal standard to each calibration standard.
-
Sample Preparation: To the unknown samples, add the same constant concentration of the this compound internal standard.
-
LC-MS Analysis: Analyze the calibration standards and unknown samples by LC-MS.
-
Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: Workflow for using a deuterated internal standard in LC-MS.
2-Mercaptoethanol Withdrawal-Induced Apoptosis Signaling
Withdrawal of 2-Mercaptoethanol from the culture medium of certain immune cells, such as B-cell lines, can induce apoptosis. This process is often mediated by the upregulation of the Fas receptor, a key component of the extrinsic apoptosis pathway.
References
- 1. Withdrawal of 2-mercaptoethanol induces apoptosis in a B-cell line via Fas upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. Augmentation of proliferation and in vitro production of cytotoxic cells by 2-ME in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Commercial Sourcing and Applications of 2-Mercaptoethanol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, key applications, and relevant experimental protocols for 2-Mercaptoethanol-d6. This deuterated analog of 2-Mercaptoethanol (B42355) is a critical reagent in advanced analytical techniques, particularly in the fields of proteomics, metabolomics, and drug development. Its use as an internal standard and for isotopic labeling enables precise quantification and structural elucidation of biomolecules.
Commercial Availability
This compound is available from several reputable chemical suppliers that specialize in stable isotope-labeled compounds. The products typically vary in isotopic purity and available quantities. Below is a summary of major commercial sources and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | This compound | 203645-37-8 | DSCD₂CD₂OD | 96 atom % D | 98% (CP) |
| Cambridge Isotope Laboratories, Inc. | 2-Mercaptoethanol (D₆, 98%) | 203645-37-8 | DS(CD₂)₂OD | 98% | Not specified |
| Santa Cruz Biotechnology, Inc. | This compound | 203645-37-8 | C₂D₆OS | Not specified | Not specified |
| MedchemExpress | This compound | 203645-37-8 | C₂D₆OS | Not specified | Not specified |
| Eurisotop (a subsidiary of CIL) | 2-MERCAPTOETHANOL (D6, 98%) | 203645-37-8 | DS(CD₂)₂OD | 98% | 98% |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its application as a reducing agent and an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Proteomics: Protein Reduction and Alkylation for Mass Spectrometry
In proteomics, 2-Mercaptoethanol is used to reduce disulfide bonds in proteins, a crucial step in sample preparation for mass spectrometry analysis.[1][2][3] The use of this compound in this context allows for the introduction of a specific mass shift, which can be useful for quality control or in specific quantitative proteomics workflows.
Experimental Protocol: In-Solution Reduction and Alkylation of Proteins
This protocol is adapted from standard procedures for protein sample preparation for mass spectrometry.[3][4]
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium (B1175870) bicarbonate, pH 8.5).
-
Reduction: Add this compound to a final concentration of 10-20 mM. Incubate the mixture at 56-60°C for 1 hour. This step reduces the disulfide bridges to free sulfhydryl groups.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAM) or iodoacetic acid to a final concentration of 20-40 mM (approximately double the molar concentration of the reducing agent). Incubate in the dark at room temperature for 45-60 minutes. This step alkylates the free sulfhydryl groups, preventing them from reforming disulfide bonds.
-
Sample Cleanup: The sample is now ready for buffer exchange or direct enzymatic digestion (e.g., with trypsin). The subsequent peptide mixture can be analyzed by LC-MS/MS. The deuterated mercaptoethanol adducts on cysteine residues will exhibit a characteristic mass shift compared to the non-deuterated analog.
Quantitative NMR (qNMR) Spectroscopy
This compound can be employed as an internal standard for quantitative NMR (qNMR) analysis of samples containing 2-Mercaptoethanol or other small molecules with signals in a similar spectral region.[5][6][7][8] The deuteration shifts the signals of the standard outside the proton NMR spectrum, leaving only the residual non-deuterated signals, which can be used for quantification if their concentration is known. More commonly, the known quantity of the deuterated standard is used to quantify the analyte of interest.
Experimental Protocol: qNMR with an Internal Standard
This protocol outlines the general steps for using a deuterated internal standard in qNMR.[5][6][7]
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte.
-
Accurately weigh a known amount of the this compound internal standard. The molar ratio of the standard to the analyte should ideally be close to 1:1.
-
Dissolve both the analyte and the internal standard in a known volume of a deuterated NMR solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete magnetization recovery between scans. This is critical for accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Use in Cell Culture
2-Mercaptoethanol is often added to cell culture media to act as a reducing agent, preventing oxidative stress and enhancing cell viability and growth, particularly for lymphocytes and other immune cells.[9][10][11] While the use of the deuterated form in this context is not standard, it could be employed in stable isotope labeling by amino acids in cell culture (SILAC)-type experiments where the metabolic fate of the sulfur-containing moiety is of interest.
Protocol: Supplementing Cell Culture Media
-
Prepare a stock solution of this compound. A common stock concentration is 55 mM in DPBS.
-
Add the this compound stock solution to the cell culture medium to achieve a final concentration typically in the range of 50-100 µM.
-
As 2-Mercaptoethanol is not stable in solution for extended periods, it may need to be added to the media fresh with each media change.[10]
Conclusion
This compound is a valuable tool for researchers in the life sciences, offering enhanced capabilities for quantitative analysis and structural studies. Its commercial availability from several specialized suppliers ensures that researchers can readily procure this reagent for their specific needs. The protocols outlined in this guide provide a starting point for the application of this compound in proteomics and qNMR, two areas where its properties are most advantageous. As with any experimental procedure, optimization for specific applications and instrumentation is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
- 9. [Use of 2-mercaptoethanol in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-Mercaptoethanol-d6
CAS Number: 203645-37-8
This in-depth technical guide provides comprehensive information on 2-Mercaptoethanol-d6 for researchers, scientists, and drug development professionals. The document covers its core properties, applications, experimental protocols, and safety information, presented in a clear and accessible format.
Physicochemical Properties
This compound is the deuterated analog of 2-Mercaptoethanol, where all six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
| Property | Value | Reference |
| CAS Number | 203645-37-8 | [1][2][3] |
| Molecular Formula | C₂D₆OS | [1] |
| Linear Formula | DSCD₂CD₂OD | [2] |
| Molecular Weight | 84.17 g/mol | [1][2][3] |
| Boiling Point | 157 °C (decomposes) | [2] |
| Density | 1.204 g/mL at 25 °C | [2] |
| Isotopic Purity | ≥96 atom % D | [2] |
| Chemical Purity | ≥98% | [2][3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [2] |
Applications in Research and Drug Development
The primary utility of this compound stems from its isotopic labeling and its properties as a potent reducing agent.
Biomolecular NMR Spectroscopy
This compound is frequently used in biomolecular NMR studies.[3][4] The absence of protons eliminates solvent-related signals from ¹H NMR spectra, allowing for clearer observation of the signals from the biomolecule of interest. This is particularly advantageous when studying the structure and dynamics of proteins and nucleic acids in solution.
Proteomics and as a Reducing Agent
In proteomics, 2-Mercaptoethanol is a standard reagent for reducing disulfide bonds in proteins prior to electrophoresis, chromatography, or mass spectrometry analysis.[5][6] The cleavage of these bonds is crucial for the complete denaturation and linearization of proteins, ensuring accurate molecular weight determination and sequence analysis. This compound can be used as an internal standard in quantitative proteomics workflows that utilize mass spectrometry, allowing for precise quantification of disulfide bond reduction. Recent studies have also explored its use for the specific modification of cysteine residues, which can improve the accuracy of peptide identification and quantification.[7][8]
The reduction of a disulfide bond by 2-Mercaptoethanol proceeds via the following equilibrium:
Drug Development
Deuterated compounds are increasingly utilized in drug development to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium can lead to:
-
Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the metabolism of a drug, leading to a longer half-life and potentially reducing the required dosing frequency.
-
Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, deuteration can decrease the formation of unwanted or toxic byproducts.
-
Enhanced Bioavailability: Slower metabolism can lead to higher plasma concentrations of the drug, improving its overall bioavailability.
While 2-Mercaptoethanol itself is not typically an active pharmaceutical ingredient, the principles of using deuterated compounds are highly relevant to the field. This compound can be used in preclinical studies to trace the metabolic fate of molecules containing a mercaptoethanol moiety.
Experimental Protocols
Protein Denaturation for SDS-PAGE
This protocol describes the standard procedure for reducing and denaturing protein samples for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
2x Laemmli sample buffer (or similar) containing 5-10% (v/v) this compound
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Combine your protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and facilitate the reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
The sample is now ready to be loaded onto an SDS-PAGE gel for electrophoresis.
Use in Enzyme Assays
2-Mercaptoethanol is often included in enzyme assay buffers to maintain the activity of enzymes that are sensitive to oxidation. It acts as an antioxidant, protecting free sulfhydryl groups in the enzyme's active site from forming disulfide bonds that could lead to inactivation. The use of this compound in this context would be for specialized applications, such as NMR-based enzyme assays where the proton signals from the reducing agent would interfere with the measurement.
General Considerations for Enzyme Assays:
-
The final concentration of this compound in the assay buffer typically ranges from 1 to 10 mM.
-
It is important to ensure that the reducing agent does not interfere with the assay itself (e.g., by reacting with a substrate or cofactor).
-
Always prepare fresh buffers containing reducing agents, as they can oxidize over time.
Safety and Handling
2-Mercaptoethanol and its deuterated form are hazardous chemicals and must be handled with appropriate safety precautions.
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[9][10] |
| Skin Corrosion/Irritation | Causes skin irritation.[9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[9] |
| Skin Sensitization | May cause an allergic skin reaction.[9] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[9] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[9] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is recommended). Consider double-gloving.
-
Eye Protection: Use safety glasses or chemical splash goggles.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as oxidizing agents.
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most up-to-date safety information before handling any chemical.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Mercaptoethanol in Biological Matrices using 2-Mercaptoethanol-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 2-mercaptoethanol (B42355) in biological matrices, such as plasma and cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Mercaptoethanol-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
2-Mercaptoethanol (β-mercaptoethanol, BME) is a potent reducing agent widely used in cell culture media to prevent oxidative stress and in various biochemical assays to cleave disulfide bonds in proteins.[3] Accurate quantification of 2-mercaptoethanol is crucial for monitoring its concentration in these applications to ensure optimal performance and to understand its effects on biological systems.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[5] This internal standard co-elutes with the analyte and experiences similar ionization effects, thereby providing reliable correction for variations that can occur during the analytical process.[1][2]
This application note provides a comprehensive protocol for the quantification of 2-mercaptoethanol in biological samples using this compound as an internal standard.
Experimental
-
2-Mercaptoethanol (≥99%)
-
This compound (D, 98%)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
-
2-Mercaptoethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-mercaptoethanol and dissolve it in 10 mL of LC-MS grade water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.
Store stock solutions at 2-8°C and protect from light. Prepare fresh working solutions daily.
A protein precipitation method is employed for the extraction of 2-mercaptoethanol from biological matrices.
-
Spiking: To 100 µL of the biological sample (e.g., plasma, cell culture media) in a microcentrifuge tube, add 10 µL of the this compound working solution (concentration to be optimized, e.g., 1 µg/mL). For calibration standards, spike with appropriate concentrations of 2-mercaptoethanol working solutions.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
Diagram of the Sample Preparation Workflow:
Caption: A flowchart illustrating the key steps in the sample preparation protocol.
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Mercaptoethanol | 79.0 | 61.0 | 100 | 15 |
| This compound | 85.1 | 66.1 | 100 | 15 |
Note: The precursor ion for 2-mercaptoethanol corresponds to the [M+H]+ adduct. The fragmentation likely involves the loss of water. For this compound, the masses are shifted accordingly. Collision energies should be optimized for the specific instrument used.
Diagram of the LC-MS/MS Workflow:
Caption: A simplified diagram showing the workflow of the LC-MS/MS analysis.
Data Analysis and Results
Quantitative analysis is performed by constructing a calibration curve using the peak area ratios of 2-mercaptoethanol to the internal standard (this compound) versus the concentration of 2-mercaptoethanol.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,900 | 150,500 | 0.504 |
| 100 | 152,000 | 151,000 | 1.007 |
| 500 | 760,500 | 150,800 | 5.043 |
The calibration curve should be linear over the desired concentration range with a correlation coefficient (r²) of ≥ 0.99. The concentration of 2-mercaptoethanol in unknown samples is calculated from the linear regression equation of the calibration curve.
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of 2-mercaptoethanol in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures accurate and precise results by compensating for potential variations in sample processing and instrument performance. The described sample preparation and LC-MS/MS parameters provide a solid foundation for researchers requiring the accurate measurement of 2-mercaptoethanol in their studies.
References
Application Notes and Protocols for Quantitative Proteomics using 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative proteomics, the precise measurement of protein abundance is critical for understanding cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for accurate protein quantification. While various reagents and methods exist for this purpose, this document explores the application of 2-Mercaptoethanol-d6 (D6-BME) in a differential labeling strategy for quantitative proteomics, with a focus on cysteine-containing peptides.
2-Mercaptoethanol (B42355) (BME) is a well-established reducing agent used in proteomics to cleave disulfide bonds, ensuring proteins are in a linear state for enzymatic digestion and subsequent analysis. Its deuterated analogue, this compound, offers the potential for use in a "light" vs. "heavy" labeling strategy. By using the unlabeled BME for one sample and the deuterated D6-BME for another, a mass shift is introduced in cysteine-containing peptides, allowing for their relative quantification by mass spectrometry. This approach is particularly useful for studying changes in protein expression or post-translational modifications involving cysteine residues.
Application Notes
Principle of the Method
The core principle of this quantitative method is the differential labeling of cysteine residues. After initial reduction of disulfide bonds, free cysteine thiols are alkylated. In a typical workflow, this is done with reagents like iodoacetamide. However, in this proposed application, a disulfide exchange with an activated thiol reagent would be performed, introducing either the light (d0) or heavy (d6) 2-mercaptoethanol tag. This creates a mass difference of 6 Da for each labeled cysteine residue between the two samples being compared. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of the "light" and "heavy" labeled peptides can be determined by comparing the signal intensities of the corresponding peptide pairs.
Key Advantages:
-
Specificity for Cysteine: This method specifically targets cysteine residues, which are often located in functionally important protein domains, including active sites of enzymes and protein-protein interaction interfaces.
-
Cost-Effective Labeling: Compared to some commercial isobaric tagging kits, a light/heavy labeling strategy with a simple deuterated reagent could be more economical.
-
Straightforward Workflow: The labeling protocol can be integrated into standard proteomics sample preparation workflows with minimal disruption.
Applications:
-
Differential Protein Expression Analysis: Comparing protein abundance between two states, such as treated vs. untreated cells, or healthy vs. diseased tissues.
-
Redox Proteomics: Studying changes in the oxidation state of cysteine residues, which can be indicative of cellular stress or signaling events.
-
Drug Target Engagement Studies: Assessing how a drug interacts with its target protein by measuring changes in the accessibility of cysteine residues.
Experimental Protocols
This section provides a detailed protocol for a quantitative proteomics experiment using differential labeling with 2-Mercaptoethanol and this compound.
Materials:
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
2-Mercaptoethanol (light)
-
This compound (heavy)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Mass spectrometer (e.g., Q-Exactive, Orbitrap)
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30 minutes.
-
Cool the samples to room temperature.
-
Add IAM to a final concentration of 20 mM to alkylate the reduced cysteine residues. Incubate in the dark at room temperature for 30 minutes. This step is to block the free thiols before the differential labeling.
-
-
Differential Labeling with 2-Mercaptoethanol:
-
To "Sample A" (light), add 2-Mercaptoethanol to a final concentration of 5 mM.
-
To "Sample B" (heavy), add this compound to a final concentration of 5 mM.
-
Incubate both samples for 1 hour at 37°C to allow for disulfide exchange with the initially blocked cysteines (this is a conceptual step and would require optimization).
-
-
Protein Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Combine the "light" and "heavy" labeled peptide samples.
-
Acidify the combined sample with formic acid to a pH of ~2-3.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.
-
Configure the software to search for variable modifications corresponding to the adduction of light (+78.13 Da) and heavy (+84.17 Da) 2-Mercaptoethanol on cysteine residues.
-
The software will identify peptide pairs with a mass difference of 6.04 Da and calculate the ratio of their peak intensities to determine the relative abundance of the protein in the two samples.
-
Data Presentation
The quantitative data from this type of experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the two samples.
Table 1: Example Quantitative Proteomics Data using this compound Labeling
| Protein ID | Gene Name | Protein Name | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | Serum albumin | LVNEVTEFAKTCVADESAENCDK | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | SYELPDGQVITIGNER | 0.98 | 0.91 | Unchanged |
| P06733 | ENO1 | Alpha-enolase | VIGMDVAASEFFRSGKYDLDFK | 2.54 | 0.01 | Upregulated |
| P14618 | HSPA5 | 78 kDa glucose-regulated protein | DLGTIAKSIMLLYEEGER | 0.45 | 0.02 | Downregulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | ADVACLSVNDAFVTK | 3.12 | 0.005 | Upregulated |
This table presents simulated data for illustrative purposes.
Mandatory Visualization
Diagram 1: Experimental Workflow for Quantitative Proteomics with this compound
Caption: Workflow for quantitative proteomics using differential labeling with light and heavy 2-Mercaptoethanol.
Diagram 2: Signaling Pathway Example - Redox Regulation
Caption: Simplified signaling pathway showing redox regulation of Peroxiredoxin-1 under oxidative stress.
Application Notes and Protocols for Protein Quantification using 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli, disease states, or therapeutic interventions.[1][2] Stable isotope labeling coupled with mass spectrometry (MS) has emerged as a powerful strategy for accurate and high-throughput protein quantification.[1][3] This application note describes a novel, targeted approach for protein quantification utilizing 2-Mercaptoethanol-d6 (d6-BME) as a cysteine-specific isotopic labeling reagent.
2-Mercaptoethanol (BME) is a well-established reducing agent used to cleave disulfide bonds within and between proteins, ensuring proper denaturation before electrophoretic separation or mass spectrometric analysis.[4][5][6] Beyond its role as a reductant, BME can form a stable thioether bond with the free thiol group of cysteine residues.[7][8][9] This reactivity can be harnessed for quantitative proteomics by using a deuterated form of BME. By labeling the proteome of one sample with light (unlabeled) BME and another with heavy (d6-BME), the relative abundance of cysteine-containing peptides, and by extension their parent proteins, can be determined by the intensity ratio of the resulting peptide pairs in the mass spectrometer. This method offers a cost-effective and straightforward workflow for targeted quantitative analysis.
Principle of the Method
The core of this quantitative strategy lies in the differential isotopic labeling of cysteine residues. Two protein samples (e.g., control and treated) are processed in parallel. In one sample, after reduction of disulfide bonds, the resulting free cysteine thiols are capped with standard, light 2-Mercaptoethanol. In the other sample, the cysteines are labeled with this compound. The six deuterium (B1214612) atoms in d6-BME introduce a precise mass shift of 6 Da for every labeled cysteine residue in a peptide.
After labeling, the two samples are combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS). Cysteine-containing peptides from the two samples will appear as paired peaks in the MS1 scan, separated by a characteristic mass difference. The ratio of the peak intensities for each pair directly corresponds to the relative abundance of that peptide, and consequently the protein, in the original two samples.
Experimental Protocols
Materials and Reagents
-
Protein samples (e.g., cell lysates, tissue homogenates)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2-Mercaptoethanol (light)
-
This compound (heavy)
-
Iodoacetamide (IAA) (for optional blocking of non-labeled cysteines)
-
Ammonium (B1175870) Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
Acetonitrile
-
Deionized water
-
Centrifugal filters (e.g., 10 kDa MWCO)
Protocol 1: Protein Sample Preparation and Labeling
This protocol outlines the steps for protein extraction, reduction, and differential labeling with light and heavy 2-Mercaptoethanol.
-
Protein Solubilization:
-
Resuspend cell pellets or tissue samples in a lysis buffer containing 8 M urea in 50 mM ammonium bicarbonate.
-
Sonicate or homogenize the samples to ensure complete cell lysis and protein solubilization.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[10] It is crucial to start with equal amounts of protein for both the 'light' and 'heavy' labeled samples.
-
-
Reduction of Disulfide Bonds:
-
To an equal amount of protein from each sample (e.g., 100 µg), add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
-
Differential Cysteine Labeling:
-
Sample A (Light): Add light 2-Mercaptoethanol to a final concentration of 20 mM.
-
Sample B (Heavy): Add this compound to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 1 hour.
-
-
Removal of Excess Reagents and Buffer Exchange:
-
Use a centrifugal filter (10 kDa MWCO) to remove excess labeling reagents and urea.
-
Wash the samples three times with 50 mM ammonium bicarbonate.
-
-
Sample Combination:
-
After the final wash, combine the light-labeled and heavy-labeled protein samples.
-
Protocol 2: Protein Digestion and Mass Spectrometry Analysis
-
Proteolytic Digestion:
-
Resuspend the combined, labeled protein sample in 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table. The key information includes the identified protein and peptide, the mass-to-charge ratio (m/z) of the light and heavy peptide pairs, and the calculated ratio of heavy to light peak intensities, which reflects the relative protein abundance.
| Protein | Peptide Sequence | m/z (Light) | m/z (Heavy) | Ratio (Heavy/Light) | Fold Change |
| GAPDH | VPAAN(C)EPTIDEK | 645.31 | 648.32 | 1.05 | ~1.0 |
| HSP90 | GFV(C)GLFGK | 489.27 | 492.28 | 0.98 | ~1.0 |
| Casein Kinase II | L(C)QAEFGIK | 512.29 | 515.30 | 2.54 | Up-regulated |
| Annexin A2 | YS(C)GEN(C)EETR | 623.25 | 629.27 | 0.45 | Down-regulated |
Table 1: Example of quantitative data from a hypothetical experiment comparing a control (light) versus a treated (heavy) sample. The ratio indicates the relative abundance of the protein in the treated sample compared to the control.
Visualizations
Chemical Labeling of Cysteine with this compound
Caption: Cysteine labeling reaction with this compound.
Experimental Workflow for Quantitative Proteomics
Caption: Workflow for protein quantification using d6-BME.
Conclusion
The use of this compound for cysteine-specific isotopic labeling presents a viable and straightforward method for targeted quantitative proteomics. This approach leverages a common laboratory reagent in its deuterated form to introduce a mass tag, enabling the relative quantification of proteins between two samples. The provided protocols offer a detailed guide for researchers to implement this technique. The clear mass shift and the specificity for cysteine residues make this an attractive strategy for studies focusing on cysteine-containing proteins and their roles in various biological processes. As with all quantitative proteomic methods, careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Bottom-Up Proteomics using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein Quantitation [labome.com]
Application Notes and Protocols for Biomolecular NMR Studies Using 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Mercaptoethanol-d6 (d6-BME) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the application of this deuterated reducing agent for the study of proteins, particularly in the context of disulfide bond characterization and protein folding.
Introduction
2-Mercaptoethanol is a potent reducing agent widely used in biochemistry to cleave disulfide bonds in proteins and prevent oxidation of free sulfhydryl groups. In biomolecular NMR, the use of its deuterated analog, this compound, is advantageous as it minimizes the interference from proton signals of the reducing agent in ¹H NMR spectra. This allows for a clearer observation of the protein's resonances, which is crucial for detailed structural and dynamic studies. The primary applications of d6-BME in biomolecular NMR include the study of protein folding and unfolding pathways, characterization of redox-active cysteine residues, and the determination of disulfide bond connectivity.
Key Applications
-
Disulfide Bond Reduction for Structural Analysis: By reducing disulfide bonds, d6-BME allows for the study of the unfolded or partially folded states of proteins by NMR. This is critical for understanding protein stability and the mechanisms of folding.
-
Identification of Cysteine Redox State: The chemical shifts of cysteine residues, particularly the Cβ and Hβ resonances, are highly sensitive to their redox state.[1][2][3] Titrating a protein sample with d6-BME and monitoring the changes in the NMR spectrum can unambiguously identify the signals corresponding to cysteine residues involved in disulfide bonds.
-
Protein Dynamics Studies: The cleavage of disulfide bonds can significantly alter the dynamics of a protein. By comparing the NMR relaxation parameters of a protein in its oxidized and reduced states, researchers can gain insights into the role of disulfide bonds in restricting conformational flexibility.
-
Drug Discovery: In drug development, understanding the accessibility and reactivity of cysteine residues is often crucial for the design of covalent inhibitors. d6-BME can be used to probe the reactivity of cysteines in a target protein.
Experimental Protocols
Protocol 1: Preparation of a Protein Sample for Disulfide Bond Reduction and NMR Analysis
This protocol outlines the steps for preparing a uniformly ¹⁵N-labeled protein sample for an NMR titration experiment with this compound to monitor disulfide bond reduction.
Materials:
-
¹⁵N-labeled protein of interest containing disulfide bonds
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0)
-
Deuterium oxide (D₂O)
-
This compound (d6-BME)
-
NMR tubes
Procedure:
-
Protein Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled protein in the NMR buffer to a final concentration of 0.1-1.0 mM. The optimal concentration will depend on the sensitivity of the NMR spectrometer and the solubility of the protein.
-
Add D₂O to the sample to a final concentration of 5-10% (v/v) for the NMR lock.
-
Filter the sample through a 0.22 µm syringe filter to remove any precipitates.
-
Transfer the sample to a clean, high-quality NMR tube.
-
-
Initial NMR Spectrum Acquisition:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in the same NMR buffer. A concentration of 1 M is typically a good starting point. Due to the reactivity of d6-BME, it is recommended to prepare this solution fresh.
-
-
Titration with this compound:
-
Add a small aliquot of the d6-BME stock solution to the protein sample to achieve a desired final concentration (e.g., 1 mM). The final concentration of d6-BME should be in molar excess of the disulfide bonds in the protein.
-
Gently mix the sample and allow it to incubate at room temperature. The incubation time required for complete reduction can vary depending on the protein and the accessibility of the disulfide bonds. A typical incubation time is 30-60 minutes.
-
Record a ¹H-¹⁵N HSQC spectrum after the incubation period.
-
Continue adding aliquots of d6-BME to increase its concentration in a stepwise manner (e.g., 2 mM, 5 mM, 10 mM), recording a ¹H-¹⁵N HSQC spectrum at each step until no further spectral changes are observed. This indicates that all accessible disulfide bonds have been reduced.
-
-
Data Analysis:
-
Process and analyze the series of ¹H-¹⁵N HSQC spectra.
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide signals. Significant shifts or the appearance of new peaks can indicate conformational changes upon disulfide bond reduction.
-
Identify the signals of the cysteine residues by comparing the spectra of the oxidized and reduced states. The Cβ chemical shifts of reduced cysteines are typically found around 28 ppm, while those of oxidized cysteines are around 41 ppm.[2]
-
Data Presentation
The following table provides a representative example of the expected changes in ¹³C chemical shifts for cysteine residues upon reduction of a disulfide bond. Actual values will be protein-specific.
| Residue | State | ¹³Cα Chemical Shift (ppm) | ¹³Cβ Chemical Shift (ppm) |
| Cys-X | Oxidized | ~55.0 | ~41.0 |
| Cys-X | Reduced | ~56.5 | ~28.3 |
| Cys-Y | Oxidized | ~54.8 | ~40.5 |
| Cys-Y | Reduced | ~56.2 | ~28.1 |
Note: These are typical chemical shift ranges and can vary depending on the local secondary structure and environment of the cysteine residue within the protein.[1][2]
Visualizations
Experimental Workflow for Disulfide Bond Reduction Study by NMR
References
- 1. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the redox state and secondary structure of cysteine residues in proteins using NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSQC_15N.nan [protocols.io]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
Application Notes and Protocols for 2-Mercaptoethanol-d6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanol (2-ME) is a potent reducing agent commonly used as a supplement in cell culture media. Its primary function is to maintain a reduced environment, prevent oxidative stress, and facilitate the cellular uptake of essential amino acids like cystine.[1][2][3] The deuterated analog, 2-Mercaptoethanol-d6 (2-ME-d6), in which the six hydrogen atoms on the ethylene (B1197577) glycol backbone are replaced with deuterium, offers a potentially more stable and effective alternative for cell culture applications. This document provides detailed application notes and protocols for the use of this compound in various cell culture systems.
Principle of Action
2-Mercaptoethanol acts as an antioxidant by scavenging reactive oxygen species (ROS) and maintaining a high ratio of reduced to oxidized glutathione (B108866) in the cellular environment.[4] This is crucial for cell types that are particularly sensitive to oxidative stress, such as lymphocytes, stem cells, and neuronal cells.[5][6] Additionally, 2-ME facilitates the uptake of cystine, an amino acid that is essential for the synthesis of glutathione, a major intracellular antioxidant.[1][2] Many cell lines lack an efficient cystine transporter and rely on the reduction of cystine to cysteine, a process aided by 2-ME.
The proposed advantage of this compound lies in its potentially enhanced stability. The C-D bonds are stronger than C-H bonds, making them less susceptible to cleavage by free radicals. This could lead to a longer half-life of the active reducing agent in the culture medium, providing more consistent protection against oxidative stress over time.
Applications
Based on the known applications of 2-Mercaptoethanol, the deuterated form is expected to be beneficial in the following areas:
-
Primary Lymphocyte Culture: Enhances the proliferation and viability of lymphocytes, particularly in response to mitogens.[1][7]
-
Stem Cell Culture: Maintains the pluripotency and viability of embryonic and induced pluripotent stem cells (ESCs and iPSCs).
-
Hybridoma Technology: Improves the cloning efficiency and antibody production of hybridoma cells.
-
Macrophage and Dendritic Cell Culture: Supports the attachment and viability of these cell types.[3]
-
Reducing Oxidative Stress: Protects cells from damage induced by high oxygen tension or other sources of ROS.
-
Enhancing Cell Viability at Higher Passages: May improve the proliferation and survival of mesenchymal stem cells at later passages.[6]
Quantitative Data Summary
The following tables summarize typical working concentrations and observed effects for standard 2-Mercaptoethanol. These values should serve as a starting point for optimizing the use of this compound, with the expectation that lower concentrations or less frequent supplementation may be possible due to its potential for increased stability.
Table 1: Recommended Working Concentrations of 2-Mercaptoethanol
| Cell Type | Typical Working Concentration (µM) | Reference |
| Mouse Embryonic Stem Cells | 50 - 100 | General knowledge |
| Human Mesenchymal Stem Cells | 50 | [6] |
| Primary Mouse Lymphocytes | 50 | [7] |
| Hybridoma Cells | 50 | General knowledge |
| THP-1 (monocytic cell line) | 50 | [8] |
Table 2: Reported Effects of 2-Mercaptoethanol in Cell Culture
| Cell Type | Observed Effect | Magnitude of Effect | Reference |
| Rat Mixed Lymphocyte Culture | Enhanced proliferation | 2 to 4-fold increase in 3HTdR uptake | [9] |
| Human Mesenchymal Stem Cells (higher passages) | Enhanced proliferation and survival | Statistically significant improvement | [6] |
| Mouse Spleen Cells | Increased uptake of cystine | Significant increase in TCA-soluble [14C]L-cystine | [2] |
| Alveolar Macrophages | Improved attachment | Prevents detachment and floating | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Caution: 2-Mercaptoethanol and its deuterated form have a strong, unpleasant odor and are toxic. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Materials:
-
This compound (liquid)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
In a chemical fume hood, carefully open the vial of this compound.
-
Prepare a 55 mM stock solution. For example, to make 10 mL of stock solution, add 38.5 µL of neat this compound (assuming a concentration of 14.3 M) to 10 mL of sterile DPBS.
-
Mix thoroughly by gentle inversion.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles and minimize oxidation.
-
Store the aliquots at -20°C.
-
Protocol 2: Supplementation of Cell Culture Medium
-
Materials:
-
Prepared 55 mM this compound stock solution
-
Complete cell culture medium appropriate for your cell type
-
-
Procedure:
-
Thaw an aliquot of the 55 mM this compound stock solution.
-
Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration (typically 50 µM). For example, to prepare 500 mL of medium with a final concentration of 50 µM, add 45.5 µL of the 55 mM stock solution.
-
Mix the supplemented medium well before use.
-
Due to the instability of 2-Mercaptoethanol in solution, it is recommended to add it fresh to the medium before each use.[3] For long-term cultures, the medium should be replaced every 24-48 hours. When using 2-ME-d6, it may be possible to extend the period between media changes, but this should be empirically determined for your specific cell line.
-
Protocol 3: Assessing the Effect of this compound on Cell Viability and Proliferation
-
Materials:
-
Cells of interest
-
Complete culture medium with and without this compound
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)
-
Multi-well plates (e.g., 96-well)
-
-
Procedure:
-
Seed cells in a multi-well plate at a predetermined density.
-
Culture the cells in medium supplemented with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a control group with standard 2-Mercaptoethanol.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
At each time point, assess cell viability using Trypan Blue exclusion.
-
Quantify cell proliferation using a suitable assay according to the manufacturer's instructions.
-
Analyze the data to determine the optimal concentration of this compound for your cell type.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium Incorporation Protects Cells from Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of an antioxidant compound (2-mercaptoethanol) on the nerve terminals of the aging small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the effect of using 2-Mercaptoethanol in the cell culture medium of different cell passages of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Mercaptoethanol-d6 in Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Mercaptoethanol-d6 (BME-d6) for the reduction of disulfide bonds in proteins, a critical step for various analytical techniques. This document outlines the principles of action, key applications, and detailed protocols for its use, particularly in the context of quantitative proteomics using mass spectrometry.
Introduction to this compound
2-Mercaptoethanol (B42355) (also known as β-mercaptoethanol or BME) is a potent reducing agent widely used in protein biochemistry to cleave disulfide bonds (-S-S-) between cysteine residues.[1] The cleavage of these bonds is essential for the complete denaturation and linearization of proteins prior to analysis by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry (MS).[1]
This compound is a deuterated analog of BME where the six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in quantitative proteomics workflows that utilize mass spectrometry. While its primary application is in biomolecular Nuclear Magnetic Resonance (NMR)[2][3], its utility can be extended to mass spectrometry-based quantitative analysis.
Principle of Action:
The thiol group (-SH) in 2-mercaptoethanol donates a hydrogen atom to each sulfur atom of a disulfide bond, breaking the covalent bond and resulting in two free sulfhydryl groups (-SH). The deuterated form, BME-d6, functions chemically in the same manner but introduces a stable isotope label at the site of reduction.
Key Applications
-
Quantitative Proteomics: BME-d6 can be used as a quantitative tool in mass spectrometry to differentiate and quantify proteins from different samples. By using BME-d6 to reduce disulfide bonds in one sample and non-deuterated BME in a control sample, the resulting mass shift in cysteine-containing peptides allows for their relative quantification.
-
Protein Denaturation for Electrophoresis: Similar to its non-deuterated counterpart, BME-d6 can be used in sample loading buffers for SDS-PAGE to ensure proteins are fully denatured and migrate according to their molecular weight.[1]
-
Inhibition of Oxidation: BME-d6 can act as an antioxidant in solution, protecting free sulfhydryl groups from oxidation and maintaining protein activity in certain enzymatic reactions.
Experimental Protocols
Protocol for Disulfide Bond Reduction in Protein Samples for Mass Spectrometry Analysis
This protocol describes a general workflow for the reduction of disulfide bonds in a protein sample using this compound, followed by alkylation and preparation for mass spectrometry-based quantitative analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
This compound (BME-d6)
-
Urea or Guanidine Hydrochloride (optional, for denaturation)
-
Iodoacetamide (IAM) or other alkylating agent
-
Dithiothreitol (DTT) (for quenching)
-
Trypsin or other suitable protease
-
Formic Acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Protein Denaturation (Optional but Recommended):
-
To your protein sample, add a final concentration of 6 M Guanidine Hydrochloride or 8 M Urea.
-
Incubate at 37°C for 30 minutes.
-
-
Reduction of Disulfide Bonds:
-
Add this compound to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 1 hour.
-
-
Alkylation of Free Thiols:
-
Cool the sample to room temperature.
-
Add Iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching of Alkylation Reaction:
-
Add DTT to a final concentration of 10 mM to quench the excess Iodoacetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup and Buffer Exchange:
-
Dilute the sample 5-10 fold with 50 mM Ammonium Bicarbonate to reduce the concentration of denaturant.
-
Perform a buffer exchange using a desalting column or through dialysis to remove the reducing and alkylating agents.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Sample Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS.
-
Protocol for Sample Preparation for SDS-PAGE
Materials:
-
Protein sample
-
2x Laemmli sample buffer
-
This compound
Procedure:
-
Prepare the protein sample in a microcentrifuge tube.
-
Add an equal volume of 2x Laemmli sample buffer to the protein sample.
-
Add this compound to the mixture to a final concentration of 5% (v/v).
-
Vortex the sample gently to mix.
-
Heat the sample at 95°C for 5 minutes.
-
Centrifuge briefly to collect the sample at the bottom of the tube.
-
The sample is now ready for loading onto an SDS-PAGE gel.
Data Presentation
The primary advantage of using this compound in mass spectrometry is for quantitative analysis. The table below illustrates the expected mass shifts for a peptide containing a single cysteine residue that was part of a disulfide bond, following reduction with BME-d6 and alkylation with Iodoacetamide.
| Parameter | Non-Deuterated BME | This compound |
| Reducing Agent | 2-Mercaptoethanol | This compound |
| Chemical Formula | C₂H₆OS | C₂D₆OS |
| Molecular Weight | 78.13 g/mol | 84.17 g/mol [2][3] |
| Alkylation Reagent | Iodoacetamide (IAM) | Iodoacetamide (IAM) |
| Mass of Alkyl Group | +57.02 Da | +57.02 Da |
| Expected Mass Shift of Cysteine Residue | +57.02 Da | +57.02 Da |
| Isotopic Signature | Natural abundance | Deuterium labeled |
| Application | Standard Reduction | Quantitative Proteomics |
Note: In this workflow, the deuterium label from BME-d6 is not directly incorporated into the protein/peptide. Instead, the use of a deuterated reducing agent is often part of a larger quantitative strategy where different isotopic labels are introduced at different stages (e.g., using light and heavy alkylating agents) to distinguish between initially free thiols and those that were part of a disulfide bond.
Visualization of Workflows
Disulfide Bond Reduction and Alkylation Workflow
The following diagram illustrates the chemical process of disulfide bond reduction by this compound and subsequent alkylation of the resulting free thiols.
Quantitative Proteomics Workflow using Isotopic Labeling
This diagram outlines a typical workflow for quantitative proteomics where this compound could be integrated as part of a stable isotope labeling strategy.
References
Application Notes: Quantitative Analysis of Protein Thiol Dynamics using 2-Mercaptoethanol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The redox state of cysteine residues in proteins is a critical regulator of protein function, cellular signaling, and overall cellular health. Dysregulation of protein thiol homeostasis is implicated in numerous diseases, making the quantitative analysis of these modifications essential for both basic research and drug development. While various methods exist for studying protein thiols, the use of stable isotope-labeled reagents in conjunction with mass spectrometry offers a powerful approach for precise and quantitative analysis.
These application notes describe a novel method for the quantitative analysis of protein disulfide bonds and other reversible thiol modifications using deuterated 2-Mercaptoethanol (B42355) (2-Mercaptoethanol-d6). This approach is analogous to other isotopic labeling strategies and provides a means to differentially label protein thiols from two different states (e.g., control vs. treated), enabling accurate quantification of changes in their redox status by mass spectrometry. This compound, a deuterated analog of the widely used reducing agent 2-Mercaptoethanol, can be employed to introduce a stable isotope signature into formerly disulfide-bonded or otherwise modified cysteine residues.
Principle of the Method
The core principle of this method is the differential labeling of cysteine thiols. A typical experimental design involves two cell or protein populations: a control group and a treated group.
-
Blocking of Free Thiols: Initially, all free, reduced cysteine thiols in both samples are blocked (alkylated) with a non-isotopically labeled alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM). This step ensures that only the cysteines that were originally in an oxidized state (e.g., part of a disulfide bond) are available for subsequent labeling.
-
Differential Reduction and Labeling: The samples are then treated with a reducing agent to break the disulfide bonds. The control sample is treated with light (d0) 2-Mercaptoethanol, while the treated sample is reduced with heavy (d6) 2-Mercaptoethanol. This step releases the previously oxidized thiols.
-
Final Alkylation: The newly exposed thiols in both samples are then alkylated with a second alkylating agent that can be distinguished from the first, or the 2-mercaptoethanol adduct itself can be analyzed if it is stable and detectable. For a more robust workflow, a second distinct alkylating agent is used.
-
Sample Combination and Analysis: The two samples are combined, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass difference of 6 Da between the d0 and d6-labeled peptides allows for the relative quantification of the abundance of a particular disulfide bond in the control versus the treated state.
Visualization of the Workflow
Application Notes and Protocols: 2-Mercaptoethanol-d6 as a Tracer in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), understanding the fate of a drug candidate within a biological system is paramount. Stable isotope-labeled compounds are invaluable tools in these studies, serving as tracers to elucidate metabolic pathways or as internal standards for accurate quantification of metabolites.[1][2] Deuterated compounds, in particular, are widely used due to their similar physicochemical properties to the parent molecule, with the key difference being a higher mass that is easily distinguishable by mass spectrometry.[1][3]
While the direct use of 2-Mercaptoethanol-d6 as a metabolic tracer is not widely documented in existing literature, its properties make it an ideal candidate for use as an internal standard in the quantitative bioanalysis of thiol-containing drugs or metabolites. 2-Mercaptoethanol is a reducing agent commonly used in biochemical assays to maintain the integrity of proteins by preventing the oxidation of sulfhydryl groups.[4] In a scenario where a drug or its metabolite contains a reactive thiol group, 2-Mercaptoethanol might be used during sample processing. To accurately quantify this analyte, a stable isotope-labeled internal standard that behaves similarly during sample preparation and analysis is crucial. This document provides a detailed application note and protocol for the use of this compound as an internal standard in a hypothetical, yet representative, drug metabolism study.
Principle of the Internal Standard Method
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry.[1][5] The principle lies in adding a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte, it experiences the same variations during sample extraction, handling, and injection into the analytical instrument.[5] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample volume or instrument response.[5]
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of a hypothetical thiol-containing metabolite ("Metabolite-SH") in human plasma using this compound as an internal standard.
Preparation of Stock Solutions and Standards
-
Metabolite-SH Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metabolite-SH and dissolve in 10 mL of methanol (B129727).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metabolite-SH by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
Pipette 100 µL of the appropriate matrix (human plasma) into each tube.
-
For calibrators and QC samples, spike 10 µL of the corresponding working standard solution into the plasma. For unknown samples, add 10 µL of methanol.
-
To all tubes, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences. An example gradient is provided in the table below.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: Hypothetical LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Hypothetical Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Metabolite-SH | 250.1 | 150.2 | 100 | 20 |
| This compound (IS) | 85.2 | 49.1 | 100 | 15 |
Data Presentation
The use of this compound as an internal standard allows for the generation of a reliable calibration curve for the quantification of Metabolite-SH. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators.
Table 3: Hypothetical Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrator 1 | 1 | 1,250 | 50,000 | 0.025 | 1.05 | 105.0 |
| Calibrator 2 | 5 | 6,300 | 50,500 | 0.125 | 4.98 | 99.6 |
| Calibrator 3 | 20 | 25,200 | 50,800 | 0.496 | 19.8 | 99.0 |
| Calibrator 4 | 100 | 126,000 | 50,200 | 2.510 | 100.4 | 100.4 |
| Calibrator 5 | 500 | 635,000 | 50,600 | 12.55 | 502.0 | 100.4 |
| Calibrator 6 | 1000 | 1,258,000 | 50,100 | 25.11 | 998.0 | 99.8 |
| QC Low | 3 | 3,700 | 49,800 | 0.074 | 2.95 | 98.3 |
| QC Mid | 150 | 188,000 | 50,300 | 3.738 | 149.5 | 99.7 |
| QC High | 750 | 940,000 | 49,900 | 18.84 | 752.0 | 100.3 |
Visualizations
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Note: Preparation and Handling of 2-Mercaptoethanol-d6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanol-d6 (deuterium-labeled 2-Mercaptoethanol) is a valuable chemical compound used in a variety of research applications. As the deuterated analog of 2-Mercaptoethanol (2-ME), it serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[1] Like its non-deuterated counterpart, it is a potent reducing agent used to cleave disulfide bonds in proteins and peptides, and it functions as an antioxidant in cell culture media to protect cells from oxidative stress and maintain viability.[2][3]
This document provides detailed protocols for the safe handling, preparation of stock solutions, storage, and common applications of this compound.
Data Presentation: Properties and Specifications
The physical and chemical properties of this compound are summarized below. Proper understanding of these characteristics is crucial for accurate solution preparation and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₂D₆OS / DS(CD₂)₂OD | [1][4][5] |
| Molecular Weight | 84.17 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98% | [1][4] |
| Density (of 2-ME) | 1.114 g/mL at 20°C | [6][7] |
| Calculated Molarity (Neat) | ~13.2 M (based on 2-ME density) |
Note: Density is for the non-deuterated form (2-Mercaptoethanol), but is used for calculation as it is expected to be very similar.
Experimental Protocols
Extreme caution must be exercised when handling this compound due to its toxicity and strong, unpleasant odor. [8][9] All procedures must be performed within a certified chemical fume hood.[8][9]
Protocol 1: Preparation of a 1 M General-Purpose Stock Solution
This protocol is suitable for applications requiring a reducing agent, such as protein biochemistry.
Materials:
-
This compound (neat liquid)
-
Nuclease-free, sterile water
-
Calibrated micropipettes and sterile, filtered tips
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the required volume of the neat this compound liquid using the formula C₁V₁ = C₂V₂ .
-
C₁ (Concentration of neat liquid) = 13.2 M
-
V₁ (Volume of neat liquid) = ?
-
C₂ (Desired stock concentration) = 1.0 M
-
V₂ (Desired final volume) = e.g., 10 mL
-
Calculation: V₁ = (1.0 M * 10 mL) / 13.2 M ≈ 0.758 mL or 758 µL
-
-
Preparation (in chemical fume hood):
-
Add 9.242 mL of nuclease-free, sterile water to a 15 mL conical tube.
-
Carefully add 758 µL of neat this compound to the water.
-
Tightly cap the tube and mix thoroughly by vortexing for 15-20 seconds.
-
Label the tube clearly: "1 M this compound", include the preparation date and your initials.
-
-
Storage: Aliquot into smaller, single-use volumes and store as recommended in the Storage and Stability table below.
Caption: Workflow for preparing this compound stock solutions.
Protocol 2: Preparation of a 55 mM Stock Solution for Cell Culture (1000x)
This stock is designed for dilution into cell culture media to a final working concentration of 55 µM, which is commonly used to support the growth of various cell lines, including murine immune cells.[10]
Materials:
-
This compound (neat liquid)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium or magnesium
-
Calibrated micropipettes and sterile, filtered tips
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Pre-calculation:
-
C₁ = 13.2 M
-
V₁ = ?
-
C₂ = 55 mM = 0.055 M
-
V₂ = e.g., 10 mL
-
Calculation: V₁ = (0.055 M * 10 mL) / 13.2 M ≈ 0.0417 mL or 41.7 µL
-
-
Preparation (in a biological safety cabinet within a chemical fume hood, or a chemical fume hood using sterile technique):
-
Add 9.958 mL of sterile DPBS to a 15 mL conical tube.
-
Carefully add 41.7 µL of neat this compound to the DPBS.
-
Tightly cap and mix thoroughly by gentle inversion and swirling.
-
To ensure sterility, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense into a new sterile tube.
-
Label the tube clearly: "55 mM this compound (1000x)", include the preparation date and your initials.
-
-
Storage: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended below.
Storage and Stability
Proper storage is critical to maintain the efficacy of this compound. It is susceptible to oxidation, especially at alkaline pH.[7]
| Form | Temperature | Duration | Notes |
| Neat Liquid | Room Temperature | Up to 3 years | Keep container tightly sealed, away from light and moisture.[4][7] |
| 4°C | 2 years | Recommended for opened containers.[1][5] | |
| -20°C | 3 years | [1][5] | |
| Stock Solution (in solvent) | -20°C | 1 month | [1][5] |
| -80°C | 6 months | Preferred for long-term storage of aliquots.[1][5] |
For optimal stability of aqueous solutions, maintain a pH between 6-7 and consider adding EDTA to chelate metal ions that catalyze oxidation.[7]
Mandatory Visualization: Applications
Role in Mitigating Cellular Oxidative Stress
In cell culture, reactive oxygen species (ROS) are naturally produced as byproducts of metabolism and can cause cellular damage. 2-Mercaptoethanol acts as a potent antioxidant, neutralizing these harmful species and promoting cell health and viability.[2][3]
Caption: this compound reduces oxidative stress to improve cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. purdue.edu [purdue.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 2-Mercaptoethanol-d6 into Experimental Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for integrating 2-Mercaptoethanol-d6 (d6-BME), a deuterated analog of 2-Mercaptoethanol (BME), into various experimental workflows. The strategic replacement of hydrogen atoms with deuterium (B1214612) offers unique advantages in specific applications, primarily in quantitative mass spectrometry and potentially in studies of metabolic stability and redox signaling.
Application 1: this compound as an Internal Standard in Quantitative Mass Spectrometry
The primary and most well-established application of this compound is as an internal standard for the quantification of 2-Mercaptoethanol or other small molecule thiols using mass spectrometry (MS)-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle:
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[1] this compound is chemically identical to its non-deuterated counterpart, 2-Mercaptoethanol, but has a higher mass due to the presence of six deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (non-deuterated) and the internal standard (deuterated). Because they are chemically identical, the deuterated standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects.[1] By adding a known amount of the deuterated standard to samples and calibration standards, any variability during sample preparation, injection, and ionization can be normalized, leading to highly accurate and precise quantification.[1][2]
Experimental Protocol: Quantitative Analysis of a Small Molecule Thiol using this compound as an Internal Standard
This protocol provides a general framework for using this compound as an internal standard for the quantification of a target thiol analyte in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
This compound
-
Target thiol analyte
-
Biological matrix (e.g., plasma, cell lysate)
-
High-purity solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid (or other appropriate mobile phase modifier)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a primary stock solution of the target thiol analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Accurately prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of the target analyte by serial dilution of the primary stock solution to create calibration standards.
-
Prepare a working solution of the this compound internal standard at a fixed concentration. The optimal concentration should be determined experimentally but is typically in the mid-range of the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, quality control (QC) sample, and unknown biological sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution and vortex briefly.
-
Add a protein precipitation agent (e.g., 200 µL of ice-cold acetonitrile or methanol) to each sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of the analyte and internal standard from other matrix components.
-
Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of both the analyte and this compound. This will involve selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Description | Typical Value/Range |
| Stock Solution Concentration | Analyte and Internal Standard | 1 mg/mL |
| Internal Standard Working Concentration | Spiked into samples | Experimentally determined (e.g., 100 ng/mL) |
| Calibration Curve Range | Dependent on expected analyte concentration | e.g., 1 - 1000 ng/mL |
| Protein Precipitation Agent | To remove proteins from biological samples | Acetonitrile or Methanol |
| Injection Volume | For LC-MS/MS analysis | 5 - 20 µL |
Workflow Diagram:
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Application 2: Incorporation into Cell Culture Media for Redox Studies
2-Mercaptoethanol is commonly added to cell culture media to act as a reducing agent, protecting cells from oxidative damage and improving the uptake of cystine.[3][4] Incorporating this compound in place of its non-deuterated counterpart can be a valuable tool for tracing its metabolic fate and its role in cellular redox processes using mass spectrometry-based metabolomics.
Principle:
The deuterium labeling allows for the differentiation of exogenously supplied this compound and its metabolites from their endogenous, non-deuterated counterparts. This enables researchers to study its uptake, metabolism, and incorporation into cellular components, providing insights into redox signaling pathways.
Experimental Protocol: Cell Culture with this compound Supplementation
This protocol describes the preparation of cell culture medium supplemented with this compound and subsequent cell culture.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Sterile filtration unit (0.22 µm)
-
Cell line of interest
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its instability in solution, it is recommended to prepare a fresh, concentrated stock solution of this compound.[5]
-
A common stock concentration is 50-55 mM.[6] Prepare this by diluting the neat this compound in a sterile, buffered solution such as Dulbecco's Phosphate-Buffered Saline (DPBS).
-
-
Preparation of Complete Culture Medium:
-
To the basal medium, add the desired concentration of FBS (e.g., 10%) and Penicillin-Streptomycin (e.g., 1%).
-
Immediately before use, add the this compound stock solution to the complete medium to achieve the desired final concentration. A commonly used final concentration is 50 µM.[7]
-
For example, to prepare 500 mL of medium with a final concentration of 50 µM this compound from a 50 mM stock, add 500 µL of the stock solution.
-
Gently mix the medium by inversion. Do not vortex, as this can cause protein denaturation.
-
-
Cell Seeding and Culture:
-
Seed the cells at the desired density in the prepared medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
For experiments lasting several days, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours due to the limited stability of 2-Mercaptoethanol in solution.[5]
-
Quantitative Data Summary:
| Parameter | Description | Typical Value/Range |
| Stock Solution Concentration | This compound in DPBS | 50-55 mM |
| Final Concentration in Medium | For cell culture | 25-100 µM (50 µM is common)[7] |
| FBS Concentration | Serum supplement | 5-20% |
| Penicillin-Streptomycin | Antibiotic/antimycotic | 1% |
| Medium Refreshment Frequency | To maintain reducing potential | Every 24-48 hours |
Workflow Diagram:
Caption: Workflow for cell culture supplementation with this compound.
Application 3: Protein Denaturation and Reduction for Proteomics
In bottom-up proteomics, proteins are denatured and the disulfide bonds within and between polypeptide chains are reduced prior to enzymatic digestion.[8] 2-Mercaptoethanol is a commonly used reducing agent for this purpose.[9] Using this compound in this step can serve as a tracer to study the dynamics of disulfide bond reduction and potential side reactions.
Principle:
The deuterated reducing agent allows for the tracking of the thiol-disulfide exchange reaction. While not a standard application, it could be employed in specialized research to investigate the efficiency of reduction or to identify any stable mixed disulfides formed between the protein and the reducing agent.
Experimental Protocol: Protein Reduction with this compound for Proteomic Analysis
This protocol outlines the steps for reducing protein disulfide bonds in a complex protein lysate using this compound prior to alkylation and tryptic digestion.
Materials:
-
Protein lysate in a suitable buffer (e.g., containing urea (B33335) or guanidine (B92328) hydrochloride for denaturation)
-
This compound
-
Alkalyting agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
Procedure:
-
Protein Denaturation and Reduction:
-
To the denatured protein sample (e.g., in 8 M urea), add this compound to a final concentration typically ranging from 5 to 20 mM.
-
Incubate the sample at an elevated temperature (e.g., 37-60°C) for 30-60 minutes to facilitate the reduction of disulfide bonds.
-
-
Alkylation:
-
After reduction, cool the sample to room temperature.
-
Add an alkylating agent, such as iodoacetamide, to a final concentration that is in excess of the reducing agent (e.g., 40-50 mM) to cap the newly formed free thiols and prevent them from reforming disulfide bonds.
-
Incubate the sample in the dark at room temperature for 30-60 minutes.
-
-
Sample Cleanup and Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal trypsin activity.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip prior to LC-MS/MS analysis.
-
Quantitative Data Summary:
| Parameter | Description | Typical Value/Range |
| Denaturant Concentration | For protein unfolding | 6-8 M Urea or 4-6 M Guanidine HCl |
| This compound Concentration | For disulfide bond reduction | 5-20 mM |
| Reduction Incubation | Time and Temperature | 30-60 min at 37-60°C |
| Alkylating Agent Concentration | To cap free thiols | 40-50 mM Iodoacetamide |
| Alkylation Incubation | Time and Temperature | 30-60 min at room temperature (in the dark) |
| Trypsin:Protein Ratio | For enzymatic digestion | 1:20 to 1:100 (w/w) |
Workflow Diagram:
Caption: Workflow for protein reduction using this compound in a proteomics sample preparation pipeline.
Signaling Pathway Considerations: Probing Redox Signaling
The use of this compound can be envisioned as a tool to investigate redox signaling pathways, where the modification of protein cysteine thiols plays a crucial regulatory role.[10]
Logical Relationship Diagram:
Caption: Investigating redox signaling with this compound.
By treating cells with this compound and employing advanced proteomic techniques, it may be possible to identify proteins that form mixed disulfides with the deuterated compound. This could reveal novel targets of redox regulation and provide insights into how exogenous reducing agents modulate cellular signaling pathways under normal and oxidative stress conditions. The unique mass shift imparted by the d6-label would be critical for identifying these modified proteins by mass spectrometry.
References
- 1. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Useful Protocols [research.childrenshospital.org]
- 5. researchgate.net [researchgate.net]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Quantitative reduction of disulphide bonds in proteins using high concentrations of mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Mercaptoethanol-d6 in the Analysis of Protein Tertiary and Quaternary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanol (β-mercaptoethanol, BME) is a potent reducing agent widely utilized in protein chemistry to cleave disulfide bonds. The cleavage of these bonds is crucial for the analysis of protein tertiary and quaternary structures, as it allows for the denaturation and unfolding of proteins, exposing their primary amino acid sequences and subunit compositions. The deuterated analog, 2-Mercaptoethanol-d6 (BME-d6), in which the six hydrogen atoms on the ethyl group are replaced with deuterium (B1214612), offers distinct advantages in modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The stable isotope labeling provides a clear mass shift and unique spectroscopic properties, enabling more precise and sensitive analyses of protein structure.
These application notes provide an overview of the utility of this compound in protein structure analysis and offer detailed protocols for its use in conjunction with mass spectrometry and NMR spectroscopy.
Principle of Action
This compound functions identically to its non-deuterated counterpart by reducing disulfide bonds (-S-S-) to free sulfhydryl groups (-SH). This process disrupts the covalent linkages that stabilize the tertiary and quaternary structures of many proteins.
The key advantage of using BME-d6 lies in the introduction of a stable isotope label. In mass spectrometry, the deuterium atoms increase the mass of the modifying agent by 6 Daltons compared to unlabeled BME. This known mass shift allows for the unambiguous identification of peptides that were originally involved in disulfide bonding. In NMR spectroscopy, the absence of protons on the ethyl group of BME-d6 simplifies spectra by reducing the number of signals and potential overlaps, facilitating the analysis of the protein's own resonances.
Applications
-
Disulfide Bond Mapping by Mass Spectrometry: Accurately identifying which cysteine residues are paired in disulfide bonds is critical for understanding protein folding and stability. BME-d6 serves as a valuable tool in differential alkylation strategies for this purpose.
-
Analysis of Protein Subunit Composition: By reducing the disulfide bonds that may link protein subunits, BME-d6 facilitates the dissociation of multimeric proteins into their individual components for analysis by techniques like SDS-PAGE and mass spectrometry.
-
Probing Solvent Accessibility of Disulfide Bonds: The rate of reduction of disulfide bonds by BME-d6 can provide insights into their solvent accessibility and the local protein environment, offering clues about the protein's tertiary structure.
-
NMR Studies of Protein Unfolding: BME-d6 can be used to initiate protein unfolding in real-time NMR experiments. The simplified background signal from the deuterated reagent allows for clearer observation of the changes in the protein's NMR spectrum as it unfolds.
Data Presentation
Table 1: Mass Shifts for Cysteine Modifications in Mass Spectrometry
| Modifying Reagent | Chemical Formula | Monoisotopic Mass Shift (Da) | Notes |
| 2-Mercaptoethanol | C₂H₆OS | 78.014 | Standard reducing agent. |
| This compound | C₂D₆OS | 84.052 | Provides a +6 Da shift compared to unlabeled BME adducts. |
| Iodoacetamide (IAM) | C₂H₄INO | 57.021 | Common alkylating agent for free sulfhydryl groups. |
| N-ethylmaleimide (NEM) | C₆H₇NO₂ | 125.048 | Another common alkylating agent. |
Experimental Protocols
Protocol 1: Disulfide Bond Mapping in a Protein using this compound and Mass Spectrometry
This protocol outlines a differential alkylation strategy to identify disulfide-linked cysteine residues.
Materials:
-
Protein of interest
-
Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0)
-
This compound (BME-d6)
-
Iodoacetamide (IAM)
-
Dithiothreitol (DTT)
-
Sequencing-grade trypsin
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
Procedure:
-
Protein Denaturation and Initial Alkylation:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-2 mg/mL.
-
Add IAM to a final concentration of 10 mM to alkylate any native free sulfhydryl groups.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding a small amount of DTT.
-
-
Reduction of Disulfide Bonds with BME-d6:
-
To the alkylated protein solution, add BME-d6 to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation of Newly Formed Sulfhydryl Groups:
-
Add IAM to a final concentration of 50 mM to alkylate the newly exposed sulfhydryl groups that were previously involved in disulfide bonds.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Enzymatic Digestion:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0) using a desalting column or dialysis.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using an SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
Specifically look for cysteine-containing peptides with a mass modification corresponding to carboxyamidomethylation (+57.021 Da from IAM). The cysteine residues that were originally disulfide-bonded will now be carboxyamidomethylated. The use of BME-d6 ensures that the reduction step is clearly distinguishable if any adducts are observed (+84.052 Da).
-
Protocol 2: Monitoring Protein Unfolding using this compound and NMR Spectroscopy
This protocol describes how to monitor the structural changes in a protein upon reduction of its disulfide bonds using 2D ¹H-¹⁵N HSQC NMR experiments.
Materials:
-
¹⁵N-labeled protein of interest containing disulfide bonds
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, with 50 mM NaCl and 10% D₂O)
-
This compound (BME-d6)
-
NMR tubes
Procedure:
-
Initial NMR Spectrum:
-
Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer to a final concentration of 0.1-0.5 mM.
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the folded protein.
-
-
Initiation of Unfolding:
-
Add a small, concentrated aliquot of BME-d6 to the NMR sample to a final concentration sufficient to reduce the disulfide bonds (e.g., 10 mM).
-
Immediately start acquiring a series of 2D ¹H-¹⁵N HSQC spectra over time.
-
-
Data Acquisition and Analysis:
-
Continue acquiring spectra until no further changes are observed, indicating that the unfolding process is complete.
-
Process and analyze the series of HSQC spectra.
-
Monitor the disappearance of peaks corresponding to the folded state and the appearance of new peaks in the random coil region of the spectrum.
-
The rate of change in peak intensities can be used to determine the kinetics of unfolding for specific residues. The use of BME-d6 minimizes background signals in the ¹H spectrum that could interfere with the observation of the protein's amide signals.
-
Visualizations
Caption: Workflow for disulfide bond mapping using BME-d6.
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Mercaptoethanol-d6 in Different Buffers and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of 2-Mercaptoethanol-d6 (a deuterated form of 2-Mercaptoethanol) and its non-deuterated counterpart, 2-Mercaptoethanol (2-ME or βME), in various buffer systems and pH conditions. Understanding the stability of these critical reducing agents is essential for ensuring the reproducibility and accuracy of experiments in research, development, and quality control settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a form of 2-Mercaptoethanol where the six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. 2-Mercaptoethanol is a potent reducing agent commonly used to cleave disulfide bonds in proteins and to prevent oxidation of free sulfhydryl groups.[1] Its stability is crucial because its degradation leads to a loss of reducing capacity, which can compromise experimental results, particularly in sensitive applications like protein analysis, cell culture, and enzyme assays.
Q2: How does pH affect the stability of 2-Mercaptoethanol?
A2: The stability of 2-Mercaptoethanol is highly dependent on pH. It is significantly more stable at acidic to neutral pH and becomes progressively less stable as the pH becomes more alkaline. This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation.[2]
Q3: Is this compound more stable than 2-Mercaptoethanol?
Q4: Which buffers are recommended for use with 2-Mercaptoethanol and its deuterated form?
A4: The choice of buffer can significantly impact the stability of 2-Mercaptoethanol.
-
Phosphate (B84403) buffers can contain trace amounts of metal ions that can catalyze the oxidation of thiols.[2] If using phosphate buffers, the addition of a chelating agent like EDTA is recommended to sequester these metal ions and improve stability.[2]
-
Tris buffers have also been reported to promote the oxidation of 2-Mercaptoethanol. Therefore, it is advisable to prepare solutions containing 2-Mercaptoethanol in Tris buffer fresh before use.
-
For applications requiring high stability, especially at a near-neutral pH, buffers with minimal metal content are preferable. The stability in citrate (B86180) buffer is less documented but is expected to be influenced by the pH of the solution.
Q5: How should I store solutions containing 2-Mercaptoethanol or this compound?
A5: To maximize shelf life, solutions containing these reducing agents should be stored at low temperatures (2-8°C) and protected from light and air.[2] For long-term storage, freezing aliquots is a common practice. However, it is crucial to minimize freeze-thaw cycles. Due to its instability in solution, especially at alkaline pH, many protocols recommend adding 2-Mercaptoethanol to cell culture media or reaction buffers immediately before use.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., loss of protein activity, protein aggregation) | Degradation of 2-Mercaptoethanol leading to insufficient reducing environment. | • Prepare fresh solutions of 2-Mercaptoethanol or this compound for each experiment.• Check the pH of your buffer; if alkaline, consider if a lower pH is compatible with your experiment.• If using phosphate buffer, add EDTA to a final concentration of 0.1-1 mM.• Store stock solutions appropriately (refrigerated or frozen in aliquots, protected from light). |
| Rapid yellowing of solutions containing Ellman's reagent during stability testing | This indicates the presence of free thiols and is expected. The rate of color change over time reflects the degradation of the thiol. | No action is needed if this is part of a planned stability study. If the color develops too quickly to measure accurately, dilute the sample or use a smaller sample volume. |
| Suspected contamination affecting stability | Presence of oxidizing agents or metal ion contaminants in buffers or reagents. | • Use high-purity water and reagents for buffer preparation.• If metal ion contamination is suspected, prepare fresh buffers with a chelating agent (EDTA). |
Data on 2-Mercaptoethanol Stability
The following table summarizes the known stability data for 2-Mercaptoethanol at different pH values. Specific quantitative data for this compound and for various buffers is limited in publicly available literature.
| Compound | pH | Half-life | Buffer |
| 2-Mercaptoethanol | 6.5 | >100 hours[1] | Not specified |
| 2-Mercaptoethanol | 8.5 | 4 hours[1] | Not specified |
Experimental Protocols
Protocol: Determining the Stability of 2-Mercaptoethanol and this compound using Ellman's Assay
This protocol outlines a method to quantify the degradation of 2-Mercaptoethanol or its deuterated analog over time in different buffer and pH conditions. The principle is based on the reaction of the free thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
2-Mercaptoethanol or this compound
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA
-
Buffers to be tested (e.g., Tris-HCl, Phosphate, Citrate) at various pH values
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-Mercaptoethanol or this compound in each of the test buffers at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of DTNB (4 mg/mL) in the Reaction Buffer.
-
-
Stability Study Setup:
-
Aliquot the 2-Mercaptoethanol solutions into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Store the tubes under the desired experimental conditions (e.g., room temperature, 4°C).
-
-
Quantification of Free Thiols at Each Time Point:
-
At each designated time point, take an aliquot of the stored 2-Mercaptoethanol solution.
-
In a cuvette, mix a diluted sample of the 2-Mercaptoethanol solution with the Reaction Buffer and the DTNB solution. A typical reaction mixture might consist of 50 µL of the sample, 900 µL of Reaction Buffer, and 50 µL of DTNB solution.
-
Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of the solution at 412 nm using the spectrophotometer. Use a blank containing the buffer and DTNB solution without the 2-Mercaptoethanol sample.
-
-
Data Analysis:
-
Calculate the concentration of free thiols at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length of the cuvette, and c is the concentration.
-
Plot the concentration of the remaining 2-Mercaptoethanol versus time for each buffer and pH condition.
-
From this plot, the degradation rate and half-life can be determined.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to 2-Mercaptoethanol stability.
Caption: Oxidation pathway of 2-Mercaptoethanol.
Caption: Workflow for stability testing of 2-Mercaptoethanol.
Caption: Troubleshooting logic for 2-Mercaptoethanol instability.
References
preventing 2-Mercaptoethanol-d6 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and handling of 2-Mercaptoethanol-d6 (BME-d6) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is oxidation. The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide dimer.[1][2] This process can be accelerated by exposure to light, moisture, and alkaline pH.[1][3][4]
Q2: How can I visually identify if my this compound has degraded?
A2: Pure this compound is a colorless liquid.[5] A common sign of degradation is a change in color, often to a yellowish tint. While the strong, unpleasant odor is characteristic of the compound, a significant change in odor could also indicate contamination or degradation.[4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The recommended storage temperature can vary by supplier, but generally, a cool environment is preferred.[6][7][8] Key storage recommendations include:
-
Temperature: Store at either room temperature or refrigerated at 2-8°C.[3][6][7] For long-term storage of the pure form, -20°C is also an option.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][6]
Troubleshooting Guide
Problem: My this compound solution has turned yellow.
-
Cause: A yellow color is a likely indicator of oxidation.
-
Solution: While it may still be usable for some applications, for experiments sensitive to the reducing capacity of BME-d6, it is recommended to use a fresh, unopened vial. To prevent this in the future, aliquot the BME-d6 into smaller, single-use vials under an inert atmosphere.
Problem: I am observing inconsistencies in my experimental results when using this compound.
-
Cause: Inconsistent results can be due to the degradation of BME-d6, leading to a lower effective concentration of the reducing agent. This is particularly critical in applications such as protein biochemistry where it is used to prevent protein oxidation.[1][2][10]
-
Troubleshooting Steps:
-
Verify the storage conditions of your BME-d6.
-
Use a fresh vial of BME-d6 to see if the inconsistency is resolved.
-
Consider preparing fresh solutions containing BME-d6 daily for your experiments, as it is not stable in solution over long periods.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Source(s) |
| Temperature | Room temperature or 2-8°C | [3][6][7] |
| -20°C (pure form, long-term) | [9] | |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [11] |
| Light Exposure | Store away from light | [3][4] |
| Moisture | Store away from moisture in a dry area | [3][4][6] |
| Container | Tightly closed container | [4][6] |
| Incompatibles | Oxidizing agents, reducing agents, metals, alkalis | [4][6] |
Table 2: Shelf Life of this compound Under Different Storage Conditions
| Form | Storage Temperature | Shelf Life | Source(s) |
| Pure | -20°C | 3 years | [9] |
| Pure | 4°C | 2 years | [9] |
| In Solvent | -80°C | 6 months | [9] |
| In Solvent | -20°C | 1 month | [9] |
| As supplied | 2°C to 8°C | 36 months from date of manufacture | [8] |
Experimental Protocols
Protocol for Aliquoting this compound for Long-Term Storage
-
Preparation: Work in a chemical fume hood.[6][7] Gather small, amber glass vials with screw caps (B75204) fitted with PTFE septa.
-
Inert Atmosphere: Purge the original vial of BME-d6 and the smaller aliquot vials with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes.
-
Aliquoting: Using a clean, dry syringe or pipette, carefully transfer the desired amount of BME-d6 into each of the smaller vials.
-
Sealing: Immediately cap the vials tightly. For extra protection, you can wrap the cap with Parafilm.
-
Storage: Store the aliquoted vials at the recommended temperature (see Table 1) and protected from light.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for handling and storing BME-d6.
Caption: Troubleshooting decision tree for BME-d6 related issues.
References
- 1. 2-ME (2-MERCAPTOETHANOL) - Ataman Kimya [atamanchemicals.com]
- 2. MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 3. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 8. 2-Mercaptoethanol 50 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reducing agent - 2-Mercaptoethanol Clinisciences [clinisciences.com]
- 11. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Mercaptoethanol-d6 Artifacts in Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering artifacts from 2-Mercaptoethanol-d6 in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing a persistent, unexpected peak in my mass spectrum after using this compound for disulfide bond reduction. What is the most likely artifact?
A1: The most common artifact observed is the covalent adduction of a single this compound molecule to a cysteine residue on your peptide or protein. This results in a mass increase of +82.19 Da to the modified peptide. This occurs because, in addition to reducing disulfide bonds, 2-Mercaptoethanol can react with the resulting free thiols, especially if residual alkylating agent is present or if the reaction is not properly quenched.[1][2][3][4]
Q2: Besides the primary cysteine adduct, what other artifacts from this compound should I be aware of?
A2: Other potential artifacts include:
-
Disulfide-bridged adducts: A disulfide bond can form between this compound and a cysteine residue, also resulting in a mass increase of +82.19 Da to the peptide.
-
Multiple adducts: Peptides with multiple cysteine residues may exhibit multiple +82.19 Da additions.
-
Adducts with other metal ions: The modified peptide can also form adducts with common metal ions present in the sample or from the LC-MS system, such as sodium (+22.99 Da) and potassium (+38.96 Da).[5][6]
-
Off-target reactions: While less common, 2-Mercaptoethanol has been reported to cause non-specific modifications to other amino acid residues.[2]
Q3: How can I confirm that the unexpected peak is indeed a this compound adduct?
A3: You can confirm the presence of a this compound adduct by:
-
Calculating the mass difference: The mass difference between the suspected artifact peak and the theoretical mass of your unmodified peptide should correspond to the mass of the this compound adduct (+82.19 Da) or its multiples.
-
Tandem MS (MS/MS) analysis: Fragmentation of the precursor ion corresponding to the suspected adduct should yield fragment ions that can be assigned to the peptide sequence, with the modification localized to a specific cysteine residue.
-
Comparison with a control sample: Analyze a sample prepared without this compound or with an alternative reducing agent to see if the artifact peak is absent.
Q4: What are the best practices to prevent the formation of these artifacts?
A4: To minimize the formation of this compound artifacts, consider the following:
-
Optimize the concentration: Use the lowest effective concentration of this compound necessary for complete disulfide bond reduction.
-
Thorough removal: Ensure the complete removal of the alkylating agent (e.g., iodoacetamide) before adding this compound if it's used for quenching. If this compound is used for reduction prior to alkylation, ensure its removal before proceeding.
-
Sample cleanup: Utilize a robust sample cleanup method, such as C18 desalting, to remove excess this compound and other reaction byproducts before LC-MS analysis.
-
Alternative reducing agents: Consider using alternative reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which may be less prone to forming persistent adducts.[1]
Troubleshooting Guide
If you are observing artifacts from this compound, follow this step-by-step guide to identify the source and resolve the issue.
Step 1: Identify the Artifact
-
Calculate the mass shift: Determine the mass difference between the observed peak and the expected mass of your analyte.
-
Consult the data table: Compare the observed mass shift with the common this compound artifacts listed in the table below.
-
Perform MS/MS analysis: Fragment the artifact peak to confirm the identity of the peptide and localize the modification.
Step 2: Review Your Experimental Protocol
-
Concentration of this compound: Was the concentration too high?
-
Reaction quenching: If used to quench an alkylation reaction, was the alkylating agent fully consumed before adding this compound?
-
Sample cleanup: Was the post-reaction cleanup step sufficient to remove all excess reagents?
Step 3: Implement Corrective Actions
-
Optimize reagent concentrations: Titrate the concentration of this compound to the minimum required for your experiment.
-
Improve sample cleanup: Employ a more rigorous cleanup protocol, such as using a higher capacity desalting column or performing multiple cleanup steps.
-
Consider alternative reagents: Test a different reducing agent like DTT or TCEP to see if the artifact is eliminated.
Data Presentation
Table 1: Common Artifacts of this compound in Mass Spectrometry
| Artifact Description | Molecular Formula of Adduct | Monoisotopic Mass of Adduct (Da) | Resulting Mass Shift (Da) |
| This compound | C₂D₆OS | 84.17 | +84.17 |
| Cysteine Adduct | -S-(CH₂)₂-OD | 82.19 | +82.19 |
| Cysteine Adduct + Sodium | -S-(CH₂)₂-OD + Na⁺ | 105.18 | +105.18 |
| Cysteine Adduct + Potassium | -S-(CH₂)₂-OD + K⁺ | 121.15 | +121.15 |
| Disulfide with Cysteine | -S-S-(CH₂)₂-OD | 82.19 | +82.19 |
Note: The mass of this compound is 84.17 Da.[7][8][9][10] The +82.19 Da mass shift for the cysteine adduct and disulfide is due to the loss of a hydrogen atom from the cysteine thiol group and a hydrogen (or deuterium) from the this compound thiol group during bond formation.
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation Workflow to Minimize Artifacts
This protocol outlines a typical workflow for preparing protein samples for mass spectrometry, with an emphasis on minimizing the formation of this compound artifacts.
-
Protein Solubilization: Solubilize the protein pellet in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Using DTT as the primary reducing agent can help avoid 2-ME adducts.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching (Optional - use DTT instead of 2-ME): Quench the alkylation reaction by adding DTT to a final concentration of 10 mM. Incubate at room temperature for 15 minutes.
-
Buffer Exchange/Cleanup: Remove urea, excess DTT, and iodoacetamide using a desalting column or by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Sample Desalting: Desalt the peptide mixture using a C18 StageTip or a similar desalting column.
-
LC-MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS.
Visualizations
Caption: Recommended experimental workflow to minimize artifacts.
Caption: Troubleshooting workflow for this compound artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. 2-Mercaptoethanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2713-0.5 [isotope.com]
Technical Support Center: Optimizing 2-Mercaptoethanol-d6 for Protein Reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 2-Mercaptoethanol-d6 (d6-2-ME) for the effective reduction of disulfide bonds in proteins. The following information is presented in a question-and-answer format to address common issues and provide practical solutions.
Note on this compound (d6-2-ME): While this guide specifically addresses the deuterated form, d6-2-ME, the biochemical principles and working concentrations for protein reduction are generally considered to be analogous to those of its non-deuterated counterpart, 2-Mercaptoethanol (2-ME or β-ME). No significant differences in optimization protocols are commonly reported in standard applications like SDS-PAGE.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in protein analysis?
This compound is a potent reducing agent used to cleave disulfide bonds (-S-S-) within and between polypeptide chains.[1] This process, known as reduction, is crucial for denaturing proteins prior to electrophoretic analysis, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). By breaking these bonds, d6-2-ME helps to disrupt the tertiary and quaternary structures of proteins, ensuring that they migrate through the gel based on their molecular weight rather than their shape.[1][2]
Q2: What is a typical starting concentration for d6-2-ME in a sample buffer for SDS-PAGE?
For SDS-PAGE, a final concentration of 2% to 5% (v/v) d6-2-ME in the sample loading buffer is a common starting point.[3] A concentration of 5% is frequently cited as optimal to ensure the complete reduction of disulfide bridges.[4] However, the ideal concentration can depend on the specific protein and its abundance of disulfide bonds.
Q3: How should I prepare and store d6-2-ME containing solutions?
Solutions containing d6-2-ME are not stable over long periods as the reagent can be readily oxidized by air, especially at an alkaline pH.[2] It is highly recommended to add d6-2-ME to sample buffers freshly before each use.[4] For short-term storage, solutions should be kept at 4°C, but for any extended period, freezing at -20°C is advisable.
Q4: Are there alternatives to d6-2-ME for protein reduction?
Yes, common alternatives include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[5] DTT is a stronger reducing agent than 2-ME and is often used at lower concentrations (typically 50-100 mM).[4] TCEP is a thiol-free reducing agent that is more stable and effective over a wider pH range.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protein Reduction (Smearing or incorrect band size on gel) | Insufficient concentration of d6-2-ME. | Increase the final concentration of d6-2-ME in the sample buffer, for example, from 2.5% to 5% or even higher.[4] |
| Degradation of d6-2-ME. | Always add d6-2-ME to the sample buffer immediately before use.[4] | |
| Insufficient heating of the sample. | Ensure samples are heated at 95-100°C for 5-10 minutes after adding the reducing agent to facilitate denaturation. | |
| Protein Aggregation | Formation of non-native disulfide bonds. | Ensure an adequate concentration of a reducing agent like d6-2-ME, DTT, or TCEP is present in your buffers to prevent re-oxidation of cysteine residues.[7] |
| High protein concentration. | If possible, work with lower protein concentrations during purification and sample preparation. | |
| Incorrect buffer conditions (pH, salt concentration). | Optimize the pH and ionic strength of your buffers to enhance protein solubility. | |
| Unexpected Higher Molecular Weight Bands | Intramolecular disulfide bonds causing a compact structure. | The cleavage of internal disulfide bonds by d6-2-ME can lead to a more linear protein structure that migrates slower (appearing larger) on SDS-PAGE. This is often the expected outcome of complete reduction.[8] |
| Multiple Bands for a Purified Protein | Presence of protein isoforms or post-translational modifications. | This may not be an issue with reduction. Consider other biochemical reasons for multiple bands. |
| Incomplete reduction of a protein with multiple subunits. | Increase the d6-2-ME concentration and/or the incubation time and temperature. |
Quantitative Data Summary
The following tables summarize typical working concentrations for d6-2-ME and its common alternatives in various applications.
Table 1: Recommended Concentrations of Reducing Agents for SDS-PAGE Sample Preparation
| Reducing Agent | Concentration in Stock Sample Buffer (e.g., 2X or 4X) | Final Concentration (1X) | Molarity (Final) |
| This compound (d6-2-ME) | 5-10% (v/v) | 2.5-5% (v/v) | ~350-700 mM |
| Dithiothreitol (DTT) | 100-200 mM | 50-100 mM | 50-100 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-40 mM | 5-20 mM | 5-20 mM |
Data compiled from multiple sources indicating common laboratory practices.[3][4]
Table 2: Comparison of Common Reducing Agents
| Feature | This compound (d6-2-ME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Potency | Standard | Stronger than 2-ME | Strong |
| Odor | Strong, unpleasant | Faint, unpleasant | Odorless |
| Stability in Solution | Low, sensitive to oxidation | Moderate, better than 2-ME but still prone to oxidation | High, stable over a wide pH range |
| pH Range | Optimal at pH > 8 | Optimal at pH > 7 | Effective over a broad pH range |
| Common Applications | SDS-PAGE, Western Blotting | SDS-PAGE, Protein Purification | Mass Spectrometry, Protein Labeling |
This table provides a qualitative comparison based on generally accepted properties of these reducing agents.[6][9]
Experimental Protocols
Protocol 1: Preparation of Protein Samples for SDS-PAGE using d6-2-ME
Objective: To reduce and denature protein samples for electrophoretic separation.
Materials:
-
Protein sample
-
2X Laemmli sample buffer (or similar)
-
This compound (d6-2-ME)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, combine your protein sample with an equal volume of 2X Laemmli sample buffer.
-
Freshly add d6-2-ME to the mixture to a final concentration of 5% (v/v). For example, add 5 µL of d6-2-ME to 95 µL of the protein-buffer mixture.
-
Vortex the tube gently to mix the contents.
-
Heat the sample at 95°C for 5 minutes in a heating block.
-
After heating, centrifuge the tube for 1 minute to pellet any insoluble material.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Visualizations
Caption: Workflow for preparing protein samples with d6-2-ME.
Caption: Logic diagram for troubleshooting incomplete protein reduction.
References
- 1. nbinno.com [nbinno.com]
- 2. biocompare.com [biocompare.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Mercaptoethanol-d6
Welcome to the technical support center for 2-Mercaptoethanol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this deuterated compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of 2-Mercaptoethanol, where the six hydrogen atoms have been replaced with deuterium.[1][2][3][4] Its primary application is in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, where it can be used as a tracer or an internal standard for quantitative analysis.[2][3][4] Like its non-deuterated counterpart, it can also function as a reducing agent to break disulfide bonds in proteins and as an antioxidant in cell culture media.[5][6][7]
Q2: I am experiencing difficulty dissolving this compound in my solvent. What could be the issue?
A2: Solubility issues with this compound can arise from several factors. Firstly, while 2-Mercaptoethanol is generally soluble in water and polar organic solvents, the deuterated form may exhibit slightly different solubility characteristics.[8][9] Secondly, the purity of the compound and the solvent can affect solubility. Ensure that both the this compound and the solvent are of high purity and free from contaminants. Lastly, temperature can play a role; for many compounds, solubility increases with temperature.[8]
Q3: Can I use the same solvents for this compound as I do for 2-Mercaptoethanol?
A3: In most cases, yes. 2-Mercaptoethanol is miscible with water and most common organic solvents.[7][10] However, minor differences in solubility between the deuterated and non-deuterated forms might exist due to the kinetic isotope effect influencing intermolecular interactions.[9][11] It is always recommended to perform a small-scale solubility test before proceeding with your main experiment.
Q4: How should I properly store this compound to maintain its integrity and solubility?
A4: Proper storage is critical. This compound should be stored at room temperature, protected from light and moisture.[2] Exposure to moisture can lead to H/D back-exchange, which would decrease the isotopic enrichment of the compound.[11] It is advisable to store it in a tightly sealed container, under an inert atmosphere if possible.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution in Aqueous Buffers
Possible Causes:
-
Incorrect pH of the buffer: The solubility of thiols can be pH-dependent.
-
Low Temperature: The dissolution process may be slower or less efficient at lower temperatures.
-
Compound Purity: Impurities in the this compound can affect its solubility.
Troubleshooting Steps:
-
Adjust pH: Check the pH of your buffer. For some applications, a slightly basic pH might improve the solubility of thiols.
-
Gentle Warming: Try warming the solution gently (e.g., to 30-40°C) while stirring to aid dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath for a short period to help break up any clumps and enhance dissolution.
-
Purity Check: If possible, verify the purity of your this compound.
Issue 2: Immiscibility or Phase Separation with Organic Solvents
Possible Causes:
-
Solvent Polarity: The polarity of the organic solvent may not be suitable for this compound.
-
Water Contamination: The presence of water in the organic solvent can lead to phase separation.
Troubleshooting Steps:
-
Solvent Selection: 2-Mercaptoethanol is soluble in polar organic solvents like ethanol (B145695) and methanol.[8] If you are using a non-polar solvent, consider switching to a more polar one.
-
Use Anhydrous Solvents: Ensure your organic solvents are anhydrous to prevent issues related to water contamination.
-
Co-Solvent System: Consider using a co-solvent system. For example, adding a small amount of a polar solvent in which this compound is highly soluble can help to dissolve it in a less polar solvent system.
Issue 3: Unexpected Reactions or Degradation in Solution
Possible Causes:
-
Oxidation: Thiols are susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.
-
Instability in Solution: 2-Mercaptoethanol is not stable in solution over long periods, and this is also true for its deuterated analog.[12]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use.
-
Degas Solvents: To minimize oxidation, degas your solvents before use, particularly for sensitive applications.
-
Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | DS(CD₂)₂OD | [2][4] |
| Molecular Weight | 84.17 g/mol | [2][4] |
| CAS Number | 203645-37-8 | [1][2][4] |
| Density | 1.204 g/mL at 25 °C | [1] |
| Boiling Point | 157 °C (decomposes) | [1] |
| Appearance | Neat (liquid) | [2] |
| Isotopic Purity | ≥96 atom % D | [1] |
| Chemical Purity | ≥98% | [2] |
Table 2: Solubility of 2-Mercaptoethanol (Non-Deuterated) in Common Solvents
| Solvent | Solubility |
| Water | Miscible |
| Ethanol | Miscible |
| Methanol | Miscible |
| Acetone | Miscible |
| Benzene | Soluble |
| Diethyl Ether | Soluble |
Note: This table is for the non-deuterated form and serves as a general guide. The solubility of this compound is expected to be very similar.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for NMR Spectroscopy
Objective: To prepare a stable and accurate stock solution of this compound for use as an internal standard or for studying protein reduction by NMR.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., D₂O, DMSO-d6, CDCl₃)
-
Volumetric flask
-
Pipettes
-
Inert gas (e.g., Argon or Nitrogen)
Methodology:
-
Equilibrate the this compound vial to room temperature.
-
In a chemical fume hood, carefully transfer the required amount of this compound to a pre-weighed vial to determine the exact mass.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a portion of the desired deuterated solvent to the flask and swirl gently to dissolve the compound.
-
If necessary, use gentle warming or sonication to aid dissolution.
-
Once fully dissolved, add the deuterated solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
For long-term storage, flush the headspace of the container with an inert gas before sealing.
Protocol 2: Reduction of Protein Disulfide Bonds for SDS-PAGE Analysis
Objective: To reduce the disulfide bonds within a protein sample using this compound prior to SDS-PAGE to ensure proper protein denaturation and migration.
Materials:
-
Protein sample
-
Laemmli sample buffer (2X)
-
This compound
-
Heating block or water bath
Methodology:
-
Prepare the protein sample in a microcentrifuge tube.
-
Add an equal volume of 2X Laemmli sample buffer to the protein sample.
-
Add this compound to the sample to a final concentration of 5% (v/v). For example, add 5 µL of this compound to 95 µL of the protein-sample buffer mixture.
-
Vortex the tube briefly to mix the contents.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Allow the sample to cool to room temperature before loading it onto the SDS-PAGE gel.
Visualizations
Caption: Workflow for protein disulfide bond reduction.
Caption: Decision tree for troubleshooting solubility.
References
- 1. This compound D 96atom , 98 CP 203645-37-8 [sigmaaldrich.com]
- 2. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Mercaptoethanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2713-0.5 [isotope.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 10. 2-Mercaptoethanol | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
minimizing side reactions with 2-Mercaptoethanol-d6
Welcome to the technical support center for 2-Mercaptoethanol-d6 (d6-BME). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments. While this compound is primarily used as an isotopic tracer or internal standard, its chemical reactivity is nearly identical to its non-deuterated counterpart, 2-Mercaptoethanol (BME).[1] Therefore, strategies for minimizing side reactions are applicable to both compounds.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what are its primary applications? A1: this compound is a deuterated form of 2-Mercaptoethanol.[1] Its primary applications are as a tracer or as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1] Like its non-deuterated form, it is a potent reducing agent used to cleave disulfide bonds in proteins and peptides and acts as an antioxidant in cell culture media to protect cells from oxidative damage.[2][3]
Q2: What are the common side reactions associated with 2-Mercaptoethanol (and its deuterated form)? A2: The primary function of BME is to reduce disulfide bonds, but its reactivity can lead to several side reactions:
-
Off-Target Modifications: BME can react with free cysteine residues, forming adducts.[4] In proteomics, non-specific modifications to the N-terminus and other amino acid residues can occur, complicating mass spectrometry data.[5][6][7]
-
Reaction with Aldehydes and Ketones: It can react with aldehydes and ketones to form oxathiolanes, which can be an issue if these functional groups are present in your sample or buffer.[4][8]
-
Interference with Downstream Applications: BME can interfere with maleimide-based labeling chemistries and can reduce the metal ions used in Immobilized Metal Affinity Chromatography (IMAC).[9]
-
Incorrect Disulfide Bond Formation: In cell culture, BME can reduce disulfide bridges in secreted proteins. Upon reoxidation, incorrect disulfide bonds may form, leading to misfolded proteins.[10]
Q3: Does the deuterium (B1214612) labeling in d6-BME affect its reactivity or the potential for side reactions? A3: The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[11] This is known as the kinetic isotope effect. While this can lead to a slightly slower reaction rate if a C-D bond is broken in the rate-determining step, the fundamental chemical reactivity of the thiol group (-SD in this case) remains the same.[11] Therefore, the types of side reactions observed with d6-BME are expected to be identical to those of BME.
Troubleshooting Side Reactions
Q4: I am observing unexpected modifications in my protein sample after treatment with d6-BME in my proteomics workflow. How can I increase specificity for cysteine residues? A4: Off-target modifications are a known issue. A recent method proposes the use of dimethyl sulfoxide (B87167) (DMSO) in combination with BME to promote the specific modification of cysteine residues while significantly reducing non-specific reactions.[5][6][7] DMSO is thought to enhance the formation of the disulfide bond between BME and the cysteine thiol group.[6][7] (See Protocol 2 for methodology).
Q5: My protein of interest is precipitating after I add d6-BME. What could be the cause and how can I fix it? A5: Protein precipitation upon addition of a reducing agent can occur for several reasons:
-
Disruption of Structural Disulfide Bonds: The reduction of disulfide bonds that are critical for maintaining the protein's tertiary and quaternary structure can lead to unfolding and aggregation.[4][8]
-
Solution: Consider performing the reduction under denaturing conditions (e.g., in the presence of 6 M urea (B33335) or guanidine-HCl) to keep the unfolded protein soluble.[2] Ensure you proceed to the next step, such as alkylation, promptly to prevent re-oxidation and aggregation.[9]
Q6: I need to perform a maleimide-based labeling reaction after disulfide bond reduction. Can I use d6-BME? A6: No, it is not recommended. 2-Mercaptoethanol interferes with maleimide (B117702) chemistry.[9] For applications involving maleimide labeling or IMAC, Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is highly selective for disulfide bonds and does not contain a thiol group, making it compatible with these downstream techniques.[9][12]
Q7: How can I prevent the degradation of my RNA sample by ribonucleases (RNases) without using BME? A7: BME is used in some RNA isolation protocols to irreversibly denature RNases by reducing their numerous disulfide bonds.[4][8] However, due to its toxicity and pungent odor, alternatives are often sought. Dithiothreitol (DTT) has been shown to be an effective and less toxic substitute for BME in RNA extraction kits to aid in RNase deactivation.[13]
Quantitative Data Summary
For optimal experimental design, it's crucial to select the most appropriate reducing agent. The tables below summarize key parameters for d6-BME and common alternatives.
Table 1: Comparison of Common Reducing Agents
| Feature | 2-Mercaptoethanol (BME/d6-BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Odor | Pungent, unpleasant[9] | Faint "burnt" odor | Odorless[9][12] |
| Reducing Power | Potent[2] | More powerful than BME[4][14] | More powerful than BME and DTT[9] |
| Optimal pH Range | > 7.5[9] | 7.0 - 8.5 | 1.5 - 9.0 (Broad)[9] |
| Stability | Prone to air oxidation[9] | Prone to air oxidation[4] | Resistant to air oxidation[9] |
| Selectivity | Can react with other groups[9] | Primarily for disulfide bonds | Highly selective for disulfide bonds[9] |
| Mechanism | Reversible, Thiol-based[9] | Reversible, Thiol-based | Irreversible, Thiol-free[9] |
| Compatibility | Interferes with maleimide chemistry & IMAC[9] | Can interfere with some applications | Compatible with maleimide chemistry & IMAC[9] |
| Toxicity | More toxic and volatile[9] | Less toxic than BME | Less toxic[9] |
Table 2: Half-Life of Thiol-Based Reducing Agents in Buffer
| pH | 2-Mercaptoethanol Half-Life | Dithiothreitol (DTT) Half-Life |
| 6.5 | >100 hours[4][8] | 40 hours[4][8] |
| 8.5 | 4 hours[4][8] | 1.5 hours[4][8] |
Experimental Protocols
Protocol 1: Standard Disulfide Bond Reduction for SDS-PAGE
This protocol is suitable for preparing protein samples for denaturing polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Protein sample
-
SDS-PAGE Sample Buffer (Laemmli buffer)
-
This compound (or BME)
-
Deionized water
Procedure:
-
To your protein sample, add SDS-PAGE sample buffer to achieve a 1X final concentration.
-
Add this compound to a final concentration of 5% (v/v). For a 20 µL final sample volume, this would be 1 µL.
-
Vortex the tube gently to mix the contents.
-
Heat the sample at 95-100°C for 5 minutes to denature the proteins and facilitate disulfide bond reduction.
-
After heating, centrifuge the sample briefly to collect the contents at the bottom of the tube.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Protocol 2: Minimizing Off-Target Modifications in Proteomics using the BME/DMSO Method
This protocol is adapted from recent findings to increase the specificity of cysteine residue modification for mass spectrometry analysis.[5][6]
Materials:
-
Protein extract in a suitable buffer (e.g., ammonium (B1175870) bicarbonate)
-
This compound (d6-BME)
-
Dimethyl sulfoxide (DMSO)
-
Alkylation reagent (e.g., Iodoacetamide) - for comparison or subsequent steps
Procedure:
-
Reduction: To the protein sample, add d6-BME to a final concentration of 0.5 mM.
-
Specificity Enhancement: Add DMSO to the mixture. The optimal concentration of DMSO should be determined empirically, but studies have shown effectiveness in a concentration-dependent manner, for instance, starting with a final concentration of 30% (v/v).[6]
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for the specific adduction of d6-BME to cysteine residues.
-
Downstream Processing: Proceed with your standard proteomics workflow (e.g., enzymatic digestion). The d6-BME adduction serves as a protective modification of the cysteine thiol group. This method aims to reduce the non-specific background modifications often seen with traditional alkylating agents like iodoacetamide.[6][7]
Visual Guides
The following diagrams illustrate key mechanisms and workflows related to the use of 2-Mercaptoethanol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-ME (2-MERCAPTOETHANOL) - Ataman Kimya [atamanchemicals.com]
- 4. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-MERCAPTOETHANOL - Ataman Kimya [atamanchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Replacing β-mercaptoethanol in RNA extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. letstalkacademy.com [letstalkacademy.com]
Technical Support Center: Impact of 2-Mercaptoethanol-d6 on Enzyme Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of 2-Mercaptoethanol-d6 (deuterated β-mercaptoethanol) in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Mercaptoethanol (and its deuterated form) in enzyme assays?
A1: 2-Mercaptoethanol (2-ME) and its deuterated analog, this compound, are reducing agents. Their primary role in enzyme assays is to prevent the oxidation of free sulfhydryl (-SH) groups on cysteine residues within the enzyme.[1][2] This is crucial for maintaining the enzyme's proper conformation and catalytic activity, especially for enzymes whose activity depends on reduced cysteine residues.[3] They achieve this by breaking disulfide bonds that may form, which could otherwise inactivate the enzyme.[2][4]
Q2: What is the difference between 2-Mercaptoethanol and this compound?
A2: this compound is a deuterated version of 2-Mercaptoethanol, meaning that the six hydrogen atoms on the carbon backbone have been replaced with deuterium (B1214612) atoms.[3][5] From a chemical reactivity standpoint, their functions are nearly identical. The primary application of deuterated compounds is often in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to avoid solvent signal interference.[6] In the context of most enzyme assays, they can be used interchangeably, but the difference in mass can lead to a kinetic isotope effect (KIE).
Q3: What is the Kinetic Isotope Effect (KIE) and how might it affect my assay when using this compound?
A3: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[7] A C-D bond is stronger than a C-H bond, and an S-D bond is stronger than an S-H bond. If the cleavage of a bond to the isotopic atom is part of the rate-determining step of a reaction, the reaction will be slower with the heavier isotope.
In the context of this compound, the deuterium atoms are on the carbon backbone. If the function of 2-ME in your assay is purely as a reducing agent to maintain the enzyme's redox state, the KIE is unlikely to have a significant impact on the enzyme's activity. However, if 2-ME is involved in a specific, rate-limiting step of the enzymatic reaction itself, you might observe a slight change in the reaction rate. More relevant is the potential for a solvent isotope effect if the assay is run in D₂O, which can lead to inverse KIEs for reactions involving thiol groups.[8]
Q4: Can this compound interfere with my enzyme or assay readout?
A4: Yes, like its non-deuterated counterpart, this compound can interfere in several ways:
-
Reduction of essential disulfide bonds: If your enzyme's structure and activity depend on intact disulfide bonds, 2-ME can denature the enzyme by reducing these bonds.[2][4]
-
Reaction with assay components: As a nucleophilic thiol, it can potentially react with electrophilic substrates or cofactors in your assay.
-
Interference with certain detection methods: For example, it can interfere with assays that use thiol-reactive probes.
-
Inhibition of specific enzymes: Sodium azide, another common buffer component, is known to inhibit peroxidase reactions.[9] While not 2-ME, it highlights the importance of checking all buffer components for compatibility.
Q5: When should I choose this compound over the non-deuterated form?
A5: The primary reason to use this compound is for specific analytical techniques where the presence of hydrogen atoms would interfere with the measurement, such as in certain NMR-based studies. For most standard enzyme activity assays, the non-deuterated form is sufficient and more cost-effective.
Troubleshooting Guides
Issue 1: Lower than Expected Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivation by 2-ME-d6 | Your enzyme may have essential disulfide bonds that are being reduced by this compound. Solution: Perform the assay with a range of 2-ME-d6 concentrations, including a no-reductant control, to see if activity increases. Consider using a milder reducing agent like TCEP (tris(2-carboxyethyl)phosphine). |
| Incorrect Buffer pH | The reducing ability of thiols is pH-dependent. At higher pH, the thiolate anion is more prevalent and a more potent reducing agent. Solution: Ensure your assay buffer pH is optimal for both enzyme activity and the desired level of reduction. |
| Degradation of 2-ME-d6 | 2-Mercaptoethanol is not stable in solution over long periods. Solution: Prepare fresh solutions of this compound for each experiment. |
| General Assay Problems | Issues unrelated to 2-ME-d6, such as incorrect temperature, substrate concentration, or enzyme dilution. Solution: Review general enzyme assay troubleshooting guides. Ensure all reagents are at the correct temperature and concentrations.[1][4] |
Issue 2: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Reaction of 2-ME-d6 with Substrate/Probe | This compound may be reacting non-enzymatically with your substrate or detection probe. Solution: Run a "no-enzyme" control containing all assay components, including 2-ME-d6, to measure the rate of any non-enzymatic reaction. Subtract this background rate from your enzyme-catalyzed reaction rate. |
| Presence of Interfering Substances | Your sample or reagents may contain substances that interfere with the assay. Solution: Check for common interfering substances like EDTA, SDS, or other detergents.[1] Consider sample cleanup steps if necessary. |
| Assay Component Instability | One of the assay components may be unstable in the presence of a reducing agent. Solution: Test the stability of each component individually in the presence of 2-ME-d6. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol helps determine the ideal concentration of this compound that maintains enzyme activity without causing inhibition.
-
Prepare a stock solution of 1 M this compound in a suitable buffer (e.g., Tris-HCl).
-
Set up a series of assay reactions with varying final concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Include a "no enzyme" control for each concentration to measure background signal.
-
Add all other assay components (buffer, substrate, cofactors) to the reaction wells/cuvettes.
-
Pre-incubate the reactions at the optimal temperature for your enzyme for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Monitor the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Plot the initial reaction velocity against the concentration of this compound to identify the concentration that gives the highest enzyme activity.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound related issues.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antioxidant enzymes as redox-based biomarkers: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Essential deuterated solvents in a variety of packaging styles to suit your usage. [fishersci.fi]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
removing 2-Mercaptoethanol-d6 from a sample post-reduction
Technical Support Center: Post-Reduction Sample Cleanup
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 2-Mercaptoethanol-d6 from samples following a reduction reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound after a reduction reaction?
A1: this compound (a deuterated form of 2-Mercaptoethanol, BME) is a potent reducing agent used to cleave disulfide bonds in proteins.[1] Its removal is critical for several reasons:
-
Downstream Assay Interference: Residual this compound can interfere with subsequent experimental steps such as mass spectrometry, immunoassays, and protein quantification assays.
-
Prevention of Protein Re-reduction: If the desired outcome is the re-formation of disulfide bonds under controlled conditions, the continued presence of a reducing agent will prevent this.
-
Cellular Toxicity: For cell-based assays, residual this compound can be toxic to cells.
-
Inhibition of Labeling Reactions: It can interfere with labeling reactions that target specific amino acid residues, such as cysteine.
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods for removing small molecules like this compound from macromolecular samples are:
-
Dialysis
-
Gel Filtration Chromatography (also known as size-exclusion chromatography or desalting)
-
Protein Precipitation (using trichloroacetic acid (TCA) or organic solvents like acetone)
-
Solid-Phase Scavengers
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, the stability of your protein, and your downstream application. See the "Method Selection Guide" and the comparative data table below for a detailed comparison to help you make an informed decision.
Q4: Can I use the same methods to remove other small molecule reducing agents like DTT?
A4: Yes, the methods described here are generally applicable to the removal of other small molecular weight reducing agents, such as dithiothreitol (B142953) (DTT).
Method Selection Guide
This decision tree can help you select the most appropriate method for your specific needs.
References
Technical Support Center: Challenges in Using 2-Mercaptoethanol-d6 for RNA Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Mercaptoethanol-d6 in RNA isolation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard 2-Mercaptoethanol (BME)?
This compound is a deuterated form of 2-Mercaptoethanol (BME), where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. This substitution increases the molecular weight of the compound and can affect the strength of the chemical bonds involving deuterium. The primary function of both compounds in RNA isolation is to act as a reducing agent, irreversibly denaturing RNases by breaking their disulfide bonds.
Q2: Why would I consider using this compound instead of the standard BME?
The primary theoretical advantage of using this compound lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) and sulfur-deuterium (S-D) bonds are stronger than the corresponding carbon-hydrogen (C-H) and sulfur-hydrogen (S-H) bonds. This increased bond strength can make this compound more resistant to oxidation, potentially offering a longer half-life in lysis buffers and maintaining a reducing environment for a more extended period. This could be particularly beneficial for lengthy or complex RNA isolation procedures.
Q3: Are there any known challenges or disadvantages of using this compound?
While direct comparative studies are limited, potential challenges can be inferred from the principles of deuteration:
-
Slower Reaction Rate: The kinetic isotope effect, while enhancing stability, may also result in a slower rate of reaction. This could mean that this compound might be slightly less efficient at reducing RNase disulfide bonds compared to standard BME at the same concentration and time.
-
Cost: Deuterated compounds are generally more expensive to synthesize than their non-deuterated counterparts.
-
Lack of Optimized Protocols: Most standard RNA isolation protocols are optimized for use with standard BME. Adjustments to concentration or incubation times may be necessary when substituting with this compound to achieve optimal results.
Q4: Can I use this compound as a direct substitute for BME in my current RNA isolation protocol?
Yes, it can likely be used as a substitute, but it is advisable to start with the same concentration as you would for standard BME and then optimize if necessary. Due to the potential for a slower reaction rate, you might consider a slightly longer incubation time during the lysis step to ensure complete RNase denaturation. It is recommended to perform a pilot experiment to compare the RNA yield and quality with your standard protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low RNA Yield | 1. Incomplete cell lysis or tissue homogenization. 2. Insufficient RNase inhibition. 3. RNA degradation prior to or during isolation. 4. Incorrect phase separation. | 1. Ensure thorough disruption of the sample. 2. Consider slightly increasing the concentration of this compound or extending the lysis incubation time. 3. Work quickly and keep samples on ice. Use fresh or properly stored starting material. 4. Be careful not to disturb the interphase when collecting the aqueous phase. |
| Low A260/A230 Ratio | 1. Contamination with guanidinium (B1211019) thiocyanate (B1210189) from the lysis buffer. 2. Phenol contamination. 3. Carbohydrate carryover. | 1. Ensure the column is not overloaded. Perform an additional wash step with the appropriate buffer. 2. Avoid transferring any of the organic phase with the aqueous phase. 3. For plant samples, consider a pre-extraction cleanup step. |
| Low A260/A280 Ratio | 1. Protein contamination due to incomplete denaturation or carryover. 2. Phenol contamination. | 1. Ensure complete homogenization and lysis. Use the correct amount of starting material for the volume of lysis reagent. 2. Be careful during the aqueous phase transfer to avoid the interphase and organic phase. |
| RNA Degradation (smeared bands on a gel) | 1. Incomplete RNase inactivation. 2. RNase contamination from equipment or reagents. 3. Improper sample handling. | 1. The reducing activity of this compound might be slower. Try increasing the incubation time during lysis. 2. Use RNase-free tubes, tips, and reagents. Wear gloves and change them frequently. 3. Keep samples on ice and process them quickly. |
Data Presentation
Table 1: Physicochemical Properties of 2-Mercaptoethanol and this compound
| Property | 2-Mercaptoethanol | This compound |
| Chemical Formula | C₂H₆OS | C₂D₆OS |
| Molecular Weight | 78.13 g/mol | 84.17 g/mol |
| Boiling Point | 157 °C | 157 °C (decomposes) |
| Density | 1.114 g/mL at 25 °C | 1.204 g/mL at 25 °C |
| Redox Potential (at pH 7) | -0.26 V[1] | Not empirically determined, but expected to be similar to BME. |
| Half-life (pH 6.5) | >100 hours[1] | Theoretically longer due to the kinetic isotope effect. |
| Half-life (pH 8.5) | 4 hours[1] | Theoretically longer due to the kinetic isotope effect. |
Table 2: Hypothetical Performance Comparison in RNA Isolation *
| Parameter | 2-Mercaptoethanol | This compound | Rationale for Hypothetical Difference |
| RNase Inhibition Efficiency | High | Potentially slightly lower initial rate | The kinetic isotope effect may slow the rate of disulfide bond reduction. |
| Stability in Lysis Buffer | Good | Potentially higher | Stronger C-D and S-D bonds may lead to increased resistance to oxidation. |
| Optimal Concentration | 10 µL per 1 mL lysis buffer | 10 µL per 1 mL lysis buffer (optimization may be needed) | Start with the standard concentration and adjust based on results. |
| RNA Yield | High | Potentially comparable or slightly lower | Dependent on complete RNase inactivation. |
| RNA Integrity (RIN) | High | Potentially comparable or higher | Enhanced stability could better protect RNA over longer procedures. |
Experimental Protocols
Detailed Protocol: Total RNA Isolation using TRIzol Reagent with this compound
This protocol is adapted from standard TRIzol-based RNA extraction methods.
Materials:
-
TRIzol Reagent
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
This compound
-
RNase-free pipette tips and microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Homogenization:
-
Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol Reagent.
-
Cells: For cells grown in a monolayer, lyse directly in the culture dish by adding 1 mL of TRIzol Reagent per 10 cm² area. For suspension cells, pellet the cells and lyse in 1 mL of TRIzol Reagent per 5-10 x 10⁶ cells.
-
Pipette the lysate up and down several times to homogenize.
-
-
Lysis and RNase Inactivation:
-
Add 10 µL of this compound per 1 mL of TRIzol Reagent used.
-
Vortex briefly and incubate at room temperature for 5-10 minutes. Note: Due to the potential for a slower reaction rate of the deuterated compound, consider extending this incubation time to 15 minutes, especially for tissues with high RNase content.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.
-
Shake the tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used in the initial homogenization.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Mix by vortexing briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL) by pipetting up and down.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
-
Quantification and Quality Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm).
-
Assess RNA integrity using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.
-
Mandatory Visualizations
Caption: Experimental workflow for total RNA isolation.
Caption: Troubleshooting decision tree for RNA isolation.
Caption: The Kinetic Isotope Effect on S-H vs. S-D bond cleavage.
References
Technical Support Center: Optimizing NMR Spectroscopy with 2-Mercaptoethanol-d6
Welcome to the technical support center for the application of 2-Mercaptoethanol-d6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this deuterated reducing agent to enhance NMR data quality, particularly for protein studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during NMR experiments involving this compound.
Issue: Poor Signal-to-Noise Ratio (S/N) in Protein NMR Spectra
Poor signal-to-noise can obscure important structural and dynamic information. The use of this compound can indirectly and directly contribute to improving the S/N.
| Factor | Problem | Solution with this compound | Mechanism of Improvement |
| Protein Aggregation | Aggregated proteins tumble slowly, leading to broad lines and low S/N.[1] | Add this compound to the NMR sample. | 2-Mercaptoethanol is a reducing agent that prevents the formation of intermolecular disulfide bonds, which can lead to aggregation.[2] Maintaining a monomeric state ensures faster tumbling and sharper signals. |
| Signal Overlap | Protons from non-deuterated 2-Mercaptoethanol can create large solvent peaks that obscure signals of interest from the analyte. | Use this compound instead of its protonated counterpart. | Deuterated solvents and additives are used to minimize solvent signals in ¹H NMR spectra.[3] Replacing protons with deuterium (B1214612) atoms on the 2-Mercaptoethanol molecule effectively removes its signals from the proton spectrum, leading to a cleaner baseline and improved S/N for the signals of interest. |
| Broadened Resonances | For larger proteins (>25 kDa), ¹H-¹H dipolar coupling leads to increased relaxation rates and broadened signals.[4] | While the primary benefit comes from protein deuteration, using deuterated additives like this compound contributes to an overall reduction in the proton density of the sample. | Reducing the number of protons in the sample, even from additives, can help to minimize dipolar interactions and contribute to narrower linewidths and improved spectral quality.[4] |
Experimental Protocol: Preparation of a Protein NMR Sample with this compound
This protocol outlines the steps for preparing a protein sample for NMR analysis with the inclusion of this compound to maintain protein stability and improve spectral quality.
Materials:
-
Lyophilized protein of interest
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)
-
Deuterium oxide (D₂O)
-
This compound (typically as a neat liquid)
-
High-quality NMR tubes
Procedure:
-
Buffer Preparation: Prepare the desired NMR buffer. For ¹H-detected experiments, the buffer is typically prepared in 90% H₂O / 10% D₂O or 99.9% D₂O, depending on the experimental needs. The D₂O provides the lock signal for the spectrometer.
-
Protein Dissolution: Dissolve the lyophilized protein in the prepared NMR buffer to the desired concentration. Protein concentrations for NMR typically range from 0.1 mM to 1.0 mM.[5]
-
Addition of this compound:
-
It is recommended to add reducing agents like 2-Mercaptoethanol fresh before the experiment.[6]
-
The final concentration of 2-Mercaptoethanol typically ranges from 1 mM to 10 mM.[7]
-
Due to the small volumes required, it is advisable to prepare a stock solution of this compound in the NMR buffer to ensure accurate final concentration.
-
Add the appropriate volume of the this compound stock solution to the protein sample.
-
-
Sample Filtration: To remove any small particulates that can degrade spectral quality, filter the final sample through a 0.22 µm filter directly into a clean, high-quality NMR tube.
-
Sample Handling:
-
Ensure the final sample volume is appropriate for the NMR spectrometer's probe (typically 500-600 µL for a standard 5 mm tube).
-
Cap the NMR tube securely and seal with parafilm to prevent oxidation of the thiol group in this compound, especially for long experiments.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in NMR experiments?
A1: The primary purpose of 2-Mercaptoethanol is to act as a reducing agent, preventing the oxidation of cysteine residues and the formation of disulfide bonds that can lead to protein aggregation.[2] The deuterated form, this compound, is used specifically in ¹H NMR to avoid the large, interfering signals that would be present with the non-deuterated version, thereby improving the overall quality and signal-to-noise ratio of the spectrum.[3]
Q2: What are the advantages of using this compound over non-deuterated 2-Mercaptoethanol?
A2: The main advantage is the significant reduction of solvent-related signals in the ¹H NMR spectrum. Protons in the non-deuterated form would produce strong signals that could overlap with and obscure the signals from the protein or molecule of interest. By replacing the non-exchangeable protons with deuterium, these unwanted signals are eliminated from the ¹H spectrum, resulting in a cleaner baseline and making it easier to detect and analyze the desired signals, effectively improving the signal-to-noise ratio.
Q3: Will this compound affect the chemical shifts of my protein?
A3: this compound itself should not directly cause significant changes in the chemical shifts of your protein's resonances. Its role is to maintain the protein in a reduced, monomeric state. Any observed changes in chemical shifts upon its addition are more likely due to preventing aggregation or reversing existing disulfide bonds, which would alter the local chemical environment of the affected residues.
Q4: How stable is this compound in an NMR sample?
A4: 2-Mercaptoethanol, in both its deuterated and non-deuterated forms, is susceptible to oxidation, especially at neutral or slightly basic pH. It is recommended to add it fresh to the sample before starting the NMR experiment.[6] For experiments that run for several days, the effectiveness of the reducing agent may diminish. If you observe signs of protein aggregation over time (e.g., broadening of signals), the reducing agent may have oxidized.
Q5: At what concentration should I use this compound in my NMR sample?
A5: A typical final concentration for reducing agents like 2-Mercaptoethanol in protein NMR samples is between 1 mM and 10 mM.[7] The optimal concentration can depend on the specific protein, its concentration, and its propensity to oxidize and aggregate. It is often necessary to empirically determine the lowest effective concentration to minimize any potential non-specific interactions while still preventing aggregation.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in protein NMR where this compound can be a key reagent.
Caption: Troubleshooting workflow for NMR spectral quality issues.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. research.jku.at [research.jku.at]
- 4. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Validation & Comparative
A Head-to-Head Comparison: 2-Mercaptoethanol-d6 vs. Dithiothreitol (DTT) for Protein Reduction
In the realm of protein chemistry and analysis, the reduction of disulfide bonds is a critical step for various applications, from preparing samples for electrophoresis to facilitating protein refolding and mass spectrometry analysis. For researchers, scientists, and drug development professionals, the choice of reducing agent can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used reducing agents: 2-Mercaptoethanol-d6 (BME-d6) and Dithiothreitol (DTT). While BME-d6 is a deuterated form of 2-Mercaptoethanol (BME), its fundamental reducing properties are comparable to BME, allowing for a broader comparison with the widely used DTT.
Executive Summary
Dithiothreitol (DTT) is generally favored for its stronger reducing power, lower volatility, and consequently, less pungent odor compared to 2-Mercaptoethanol (BME) and its deuterated counterpart.[1][2][3][4] DTT is effective at lower concentrations and provides a more stable reducing environment due to the formation of a stable six-membered ring upon oxidation.[1][5] However, BME, and by extension BME-d6, remains a cost-effective and viable option for many applications.[2] The choice between these two reagents often comes down to the specific requirements of the experiment, including the desired reduction strength, pH conditions, and downstream applications.
Mechanism of Action
Both BME-d6 and DTT reduce disulfide bonds through a thiol-disulfide exchange reaction.[1][6] However, the stoichiometry and efficiency of the reaction differ significantly.
2-Mercaptoethanol (and BME-d6) , being a monothiol, requires two molecules to reduce one disulfide bond. The reaction proceeds through a mixed disulfide intermediate. Due to the bimolecular nature of the second step, a large excess of BME is typically required to drive the reaction to completion.[2][5]
Dithiothreitol (DTT) , a dithiol, is a more efficient reducing agent.[5] Its two thiol groups allow for an intramolecular reaction that results in a stable, oxidized six-membered ring containing a disulfide bond.[1][5][7] This intramolecular cyclization makes the overall reaction more favorable and allows for the use of lower concentrations of DTT compared to BME.[2][5]
Quantitative Comparison
The following table summarizes the key quantitative and qualitative differences between BME-d6 and DTT.
| Feature | This compound (BME-d6) | Dithiothreitol (DTT) |
| Reducing Power | Less powerful | More powerful (approx. 7-fold stronger than BME)[8] |
| Redox Potential (at pH 7) | -0.26 V[9] | -0.33 V[5][10] |
| Required Concentration | Higher (e.g., 10-fold higher than DTT)[2] | Lower[4][5] |
| Mechanism | Monothiol, requires 2 molecules per disulfide bond | Dithiol, intramolecular cyclization |
| Optimal pH Range | Alkaline | 7.1 - 8.0[5][11] |
| Stability in Solution | Less stable, evaporates[8][12] | More stable in solution than BME[4] |
| Odor | Strong, unpleasant | Less pungent than BME[3][4] |
| Cost | Generally less expensive than DTT[2] | More expensive than BME[3] |
Experimental Protocols
Detailed methodologies for protein reduction are crucial for reproducibility. Below are typical protocols for using BME and DTT.
Protocol 1: General Protein Reduction with DTT
This protocol is suitable for preparing protein samples for applications like SDS-PAGE or maintaining proteins in a reduced state.
-
Prepare a fresh 1 M DTT stock solution in deionized water. It is recommended to prepare this fresh to avoid oxidation.[11]
-
Dissolve the protein sample in a suitable buffer with a pH between 7.1 and 8.0.[11]
-
Add DTT to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction for electrophoresis.[5][11]
-
Incubate the mixture for 15-30 minutes at room temperature or 37°C. For complete reduction, incubation at a higher temperature (e.g., 56°C or 70°C) for a shorter duration (e.g., 5-10 minutes) can be effective.[5][11][13]
-
Proceed to the downstream application. If necessary, excess DTT can be removed by dialysis or using a desalting column.[11]
Protocol 2: Protein Reduction and Alkylation for Mass Spectrometry using DTT
This protocol is designed to prepare proteins for proteomic analysis by mass spectrometry.
-
Solubilize the protein in a denaturing buffer, such as 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5.[11]
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.[11]
-
Alkylate free thiols to prevent re-oxidation by adding iodoacetamide (B48618) to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[11]
-
Quench the alkylation reaction by adding a small amount of DTT.[11]
-
Remove reagents using buffer exchange or dialysis before proceeding with enzymatic digestion.[11]
Protocol 3: Protein Reduction with 2-Mercaptoethanol (for SDS-PAGE)
This is a standard protocol for reducing protein samples for SDS-PAGE analysis.
-
Prepare a protein sample in a sample loading buffer (e.g., Laemmli buffer).
-
Add 2-Mercaptoethanol to the sample to a final concentration of 5% (v/v).
-
Heat the sample at 95-100°C for 5-10 minutes.
-
Load the sample onto the SDS-PAGE gel for electrophoresis.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental processes.
Caption: Mechanism of disulfide bond reduction by BME and DTT.
Caption: General experimental workflow for protein reduction.
Concluding Remarks
The selection between this compound and Dithiothreitol for protein reduction is a critical decision that can influence the success of an experiment. DTT is a more potent, stable, and less odorous reducing agent, making it the preferred choice for many applications where complete and efficient reduction is paramount. However, the cost-effectiveness of BME and its deuterated form ensures its continued use in various laboratory settings, particularly for routine applications like sample preparation for SDS-PAGE. For sensitive applications such as mass spectrometry, the irreversible and more stable reducing agent TCEP (Tris(2-carboxyethyl)phosphine) may also be considered as an alternative to both DTT and BME.[1][8] Ultimately, a thorough understanding of the properties of each reagent, coupled with the specific requirements of the experimental protocol, will guide the researcher to the most appropriate choice.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 4. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 5. broadpharm.com [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. dalochem.com [dalochem.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-Mercaptoethanol-d6 vs. TCEP for Advanced Proteomics
In the landscape of proteomics, the thorough reduction of disulfide bonds is a critical step for accurate protein characterization and quantification. The choice of reducing agent can significantly impact the quality of mass spectrometry data and the overall success of an experiment. This guide provides an in-depth, objective comparison of two commonly used reducing agents: 2-Mercaptoethanol-d6 (a deuterated form of β-mercaptoethanol, BME) and Tris(2-carboxyethyl)phosphine (TCEP). This comparison is tailored for researchers, scientists, and drug development professionals seeking to optimize their proteomics workflows.
Executive Summary
Both this compound and TCEP are effective in reducing disulfide bonds, but they possess distinct chemical properties that make them suitable for different applications. TCEP is a non-thiol-based, odorless, and highly stable reducing agent that is effective over a broad pH range.[1][2][3] In contrast, 2-Mercaptoethanol (B42355) is a thiol-based reducing agent with a pungent odor, is less stable, and functions optimally at a pH above 7.5.[1][2] The deuterated form, this compound, offers a mass difference that can be leveraged in specific quantitative mass spectrometry applications.
Quantitative Performance Comparison
The selection of a reducing agent should be based on a careful consideration of its performance characteristics. The following table summarizes the key quantitative and qualitative differences between 2-Mercaptoethanol and TCEP.
| Feature | 2-Mercaptoethanol (BME) / this compound | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-based, reversible reduction[1][2] | Non-thiol based, irreversible reduction[1][4][5] |
| Odor | Pungent, unpleasant[1][2] | Odorless[1][2][4] |
| Stability | Prone to air oxidation[1][2] | More stable, resistant to air oxidation[1][2][4] |
| Effective pH Range | Optimal at pH > 7.5[1][2][6] | Wide (pH 1.5-9.0)[1][2][4][6][7] |
| Reaction Speed | Slower than TCEP[1] | Fast, reduces disulfides in < 5 minutes at RT[1][7] |
| Compatibility with Maleimide (B117702) Chemistry | Interferes[2] | Compatible[2] |
| Compatibility with IMAC | Can reduce metals[2] | Compatible[2] |
| Toxicity | More toxic and volatile[2] | Less toxic[2] |
| Cost | Less expensive[2] | More expensive[2] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent results in proteomics experiments. Below are standard protocols for protein reduction using 2-Mercaptoethanol and TCEP prior to mass spectrometry analysis.
Protocol 1: Protein Reduction with 2-Mercaptoethanol
This protocol is suitable for preparing protein samples for applications such as SDS-PAGE and subsequent in-gel digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl)
-
2-Mercaptoethanol (or this compound)
-
Denaturant (optional, e.g., 8 M Urea (B33335) or 6 M Guanidine-HCl)
-
Alkylation reagent (e.g., Iodoacetamide)
Procedure:
-
If the protein of interest has a complex structure with buried disulfide bonds, add a denaturant to the sample to a final concentration of 6 M Urea or 4 M Guanidine-HCl.
-
Add 2-Mercaptoethanol to the protein solution to a final concentration of 5-20 mM.[2]
-
Incubate the sample at room temperature for 1 hour or at 37°C for 30 minutes.[2]
-
Proceed immediately to the alkylation step to prevent the re-formation of disulfide bonds.
Protocol 2: Protein Reduction with TCEP
This protocol is a standard procedure for the reduction of disulfide bonds in protein samples prior to enzymatic digestion and mass spectrometry analysis.[5]
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)[4][5]
-
TCEP solution (e.g., 200 mM in water)[5]
-
Alkylation agent (e.g., 500 mM iodoacetamide (B48618) in water)[5]
-
Quenching solution (e.g., 500 mM DTT in water)[5]
Procedure:
-
Dissolve the protein sample in the denaturing buffer.[5]
-
Incubate the mixture at 37°C for 30-60 minutes.[5]
-
Cool the sample to room temperature.[5]
-
Add the alkylating agent to a final concentration of 20 mM.[5]
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding a quenching solution.
Visualizing the Workflow and Mechanisms
To better illustrate the context and chemical reactions involved, the following diagrams have been generated using Graphviz.
Side Reactions and Other Considerations
While both reagents are effective, they are not without potential side reactions. TCEP has been reported to cause non-specific peptide cleavage under certain conditions, particularly with extended incubation times. It is also incompatible with isoelectric focusing due to its charged nature in solution.[8]
2-Mercaptoethanol, being a thiol-containing reagent, can interfere with subsequent labeling steps that target free sulfhydryl groups, such as maleimide-based chemistry.[2] It is also known for its high toxicity and volatility, requiring handling in a well-ventilated area.[2]
A recent study has also shown that 2-mercaptoethanol can form adducts with cysteine residues, which can be promoted by DMSO. This specific modification can be utilized to reduce off-site alkylation by other reagents.[9][10]
Conclusion: Making the Right Choice
The choice between this compound and TCEP is highly dependent on the specific requirements of the proteomics experiment.
Choose TCEP when:
-
Odorless and less toxic handling is a priority.
-
A broad pH range for reduction is required.
-
Downstream applications involve maleimide chemistry or IMAC.
-
High stability and rapid, irreversible reduction are critical.
Choose this compound when:
-
Cost is a primary consideration.
-
The experiment is a standard application like SDS-PAGE where its limitations are well-understood.
-
Isotopic labeling of the reducing agent itself is desired for specific quantitative mass spectrometry workflows.
For most modern, high-throughput proteomics applications, particularly those involving sensitive downstream modifications and mass spectrometry, TCEP is often the superior choice due to its stability, specificity, and compatibility with a wider range of experimental conditions.[2] However, 2-Mercaptoethanol and its deuterated analog remain valuable and cost-effective tools for specific applications when their limitations are carefully managed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to Quantitative Mass Spectrometry Data Validation: 2-Mercaptoethanol-d6 vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible data is paramount for reliable research and drug development. Internal standards are crucial for correcting variability during sample preparation and analysis. This guide provides an objective comparison of 2-Mercaptoethanol-d6, a deuterated internal standard, with its non-deuterated counterpart and other alternative reducing agents used in quantitative proteomics workflows.
The Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are compounds added to a sample in a known quantity to enable the quantification of an analyte. An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variations in sample preparation, injection volume, and instrument response. Deuterated standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest, ensuring accurate correction for matrix effects and improving data precision.[1][2]
Comparison of this compound and Alternative Reducing Agents
In bottom-up proteomics, the reduction of disulfide bonds in proteins is a critical step prior to enzymatic digestion and mass spectrometric analysis. While 2-Mercaptoethanol is a widely used reducing agent, its deuterated form, this compound, can serve a dual purpose: as a reducing agent and as an internal standard for the quantification of cysteine-containing peptides.
Here, we compare the performance of this compound with non-deuterated 2-Mercaptoethanol and two other common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
| Feature | This compound | Non-deuterated 2-Mercaptoethanol | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Primary Function | Reducing Agent & Internal Standard | Reducing Agent | Reducing Agent | Reducing Agent |
| Quantitative Accuracy | High (due to isotopic labeling) | Moderate | Moderate | Moderate |
| Quantitative Precision | High (lowers CV) | Moderate | Moderate | Moderate |
| Odor | Pungent | Pungent | Faint, unpleasant | Odorless |
| Stability | Moderate | Moderate | Low (prone to oxidation) | High (stable in solution) |
| Effective pH Range | > 7.5 | > 7.5 | > 7 | Wide (1.5 - 8.5) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange | Thiol-disulfide exchange | Phosphine-based reduction |
| Interference with Alkylation | Can compete with alkylating agents | Can compete with alkylating agents | Can compete with alkylating agents | Does not interfere |
Quantitative Performance Data:
While direct comparative studies quantifying the improvement in accuracy and precision using this compound as an internal standard are not extensively published, the well-established principles of isotope dilution mass spectrometry suggest a significant enhancement in data quality. The use of stable isotope-labeled internal standards, such as those used in Isotope-Coded Affinity Tag (ICAT) methods for cysteine-containing peptides, consistently demonstrates improved precision and accuracy.[3][4][5][6][7] In a typical quantitative proteomics experiment, the use of a deuterated internal standard can be expected to reduce the coefficient of variation (CV) of the measurement, often bringing it below 15%, a widely accepted benchmark for bioanalytical assays.
Experimental Protocols
Protocol 1: Quantitative Analysis of Cysteine-Containing Peptides using this compound as an Internal Standard
This protocol outlines a workflow for the relative quantification of a specific cysteine-containing peptide in a complex protein sample.
1. Sample Preparation:
-
Protein Extraction: Extract proteins from the biological sample using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Reduction and Internal Standard Spiking:
-
Take two equal aliquots of the protein extract.
-
To one aliquot (Sample A), add non-deuterated 2-Mercaptoethanol to a final concentration of 10 mM.
-
To the second aliquot (Sample B), add this compound to a final concentration of 10 mM. This will serve as the internal standard.
-
Incubate both samples at 60°C for 30 minutes.
3. Alkylation:
-
Cool the samples to room temperature.
-
Add iodoacetamide (B48618) to both samples to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
4. Sample Pooling and Digestion:
-
Combine Sample A and Sample B.
-
Perform in-solution or filter-aided sample preparation (FASP) for buffer exchange and subsequent digestion with trypsin (or another suitable protease) overnight at 37°C.
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the resulting peptides using a reverse-phase liquid chromatography system.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Identify the peptide of interest and its deuterated counterpart in the mass spectrometry data.
-
Extract the ion chromatograms for both the light (from Sample A) and heavy (from Sample B) versions of the peptide.
-
Calculate the peak area ratio of the light to the heavy peptide. This ratio reflects the relative abundance of the peptide in the original sample.
Protocol 2: General Protein Reduction and Alkylation using TCEP
This protocol is for the general preparation of protein samples for mass spectrometry where an alternative reducing agent is preferred.
1. Sample Preparation:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
2. Reduction:
-
Add TCEP to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 30-60 minutes.
3. Alkylation:
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
4. Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Proceed with protein digestion as described in Protocol 1.
Visualizing the Workflow
Experimental Workflow for Quantitative Proteomics using a Deuterated Internal Standard
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Isotope-coded Affinity Tag Approach to Identify and Quantify Oxidant-sensitive Protein Thiols* | Semantic Scholar [semanticscholar.org]
- 4. The Isotope-Coded Affinity Tag Method for Quantitative Protein Profile Comparison and Relative Quantitation of Cysteine Redox Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Isotope Effect of 2-Mercaptoethanol-d6 in Disulfide Bond Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Mercaptoethanol and the Kinetic Isotope Effect
2-Mercaptoethanol (β-mercaptoethanol or BME) is a potent reducing agent widely used in biological and chemical research. Its primary function is the cleavage of disulfide bonds (-S-S-) in proteins and other molecules, which is crucial for protein denaturation, preventing oxidation, and various steps in chemical synthesis.[1][2][3][4][5] The deuterated analog, 2-Mercaptoethanol-d6, where the six hydrogen atoms on the carbon backbone are replaced with deuterium, serves as a valuable tool for mechanistic studies.[6][7]
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction.[8][9] For deuterium-labeled compounds like this compound, the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., kH/kD.
Hypothetical Performance Comparison in Disulfide Reduction
The principal reaction of 2-Mercaptoethanol is the reduction of disulfide bonds, a process that proceeds via a thiol-disulfide exchange mechanism. This reaction involves the nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond. While the cleavage of a C-H bond is not the primary event in this specific reaction, a secondary kinetic isotope effect (SKIE) might be observed. A SKIE arises from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step.[8] These effects are typically smaller than primary KIEs.
To illustrate the potential kinetic isotope effect of this compound, we present hypothetical data from a competitive experiment designed to measure the relative rates of disulfide reduction. In this scenario, an equimolar mixture of 2-Mercaptoethanol and this compound is reacted with a disulfide-containing substrate, and the relative consumption of the two reducing agents is monitored over time.
Table 1: Hypothetical Kinetic Data for the Reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by 2-Mercaptoethanol and this compound
| Parameter | 2-Mercaptoethanol (Light) | This compound (Heavy) | Kinetic Isotope Effect (kH/kD) |
| Initial Rate (μM/s) | 1.25 | 1.18 | 1.06 |
| Rate Constant (k) | kH | kD | kH/kD |
| Relative Consumption at 50% Reaction | 51.5% | 48.5% | - |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on typical values for secondary kinetic isotope effects.
A kH/kD value slightly greater than 1, as shown in the table, would suggest a normal secondary kinetic isotope effect. This could imply a change in hybridization at the carbon atoms adjacent to the sulfur atom in the transition state of the reaction, which is a common origin for secondary KIEs.
Experimental Protocols
The following is a detailed methodology for a competitive experiment to determine the kinetic isotope effect of this compound.
Objective: To determine the kinetic isotope effect for the reduction of a model disulfide compound by 2-Mercaptoethanol versus this compound.
Materials:
-
2-Mercaptoethanol
-
This compound
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
Mass Spectrometer (e.g., LC-MS/MS) or Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 10 mM stock solution of DTNB in PBS.
-
Prepare individual 10 mM stock solutions of 2-Mercaptoethanol and this compound in PBS.
-
Create a mixed reducing agent solution by combining equal volumes of the 10 mM 2-Mercaptoethanol and 10 mM this compound stock solutions to obtain a solution containing 5 mM of each isotopologue.
-
-
Reaction Initiation and Monitoring:
-
In a temperature-controlled cuvette or reaction vessel at 25°C, add a known volume of the mixed reducing agent solution.
-
Initiate the reaction by adding a specific volume of the DTNB stock solution. The final concentrations should be in a range suitable for the analytical method (e.g., 100 µM DTNB and 50 µM of each 2-Mercaptoethanol isotopologue).
-
Monitor the reaction progress by observing the increase in absorbance at 412 nm, which corresponds to the formation of the product 2-nitro-5-thiobenzoate (TNB).
-
At various time points (e.g., 0, 1, 5, 10, and 30 minutes), withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by rapid dilution in a cold solvent or by adding a quenching agent).
-
-
Analysis of Reactant Ratios:
-
Analyze the quenched samples using a suitable analytical method to determine the ratio of unreacted 2-Mercaptoethanol to this compound.
-
LC-MS/MS: Develop a method to separate 2-Mercaptoethanol and its oxidized dimer from other reaction components and quantify the amounts of the light and heavy isotopologues based on their mass-to-charge ratios.
-
NMR Spectroscopy: Utilize ¹H-NMR to distinguish and quantify the signals corresponding to 2-Mercaptoethanol and this compound.
-
-
-
Calculation of the Kinetic Isotope Effect:
-
The kinetic isotope effect (kH/kD) can be calculated from the change in the ratio of the two isotopologues over the course of the reaction using established equations for competitive KIE experiments.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the competitive kinetic isotope effect experiment.
Caption: Workflow for a competitive kinetic isotope effect experiment.
Signaling Pathways and Logical Relationships
In the context of its biological activity, 2-Mercaptoethanol's primary role is to maintain a reducing environment, which can impact various cellular signaling pathways sensitive to redox state. For instance, it can influence the activity of transcription factors like NF-κB and AP-1, whose DNA-binding activities are regulated by the redox state of specific cysteine residues.
The logical relationship in a KIE experiment is straightforward: the differential reaction rates of the isotopologues provide insight into the transition state of the rate-determining step.
Caption: Logical flow for interpreting kinetic isotope effect data.
Conclusion
The use of this compound in kinetic isotope effect studies offers a valuable approach to probe the mechanisms of disulfide reduction and other reactions involving this versatile reducing agent. While direct experimental data is currently lacking, the principles of KIE are well-established, allowing for the design of robust experiments. The hypothetical data and protocols presented in this guide serve as a starting point for researchers interested in exploring the subtle mechanistic details of thiol-disulfide exchange reactions. Such studies are crucial for a deeper understanding of redox biology and for the rational design of novel therapeutics that target redox-sensitive pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways | Semantic Scholar [semanticscholar.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Mercaptoethanol-d6 and 2-Mercaptoethanol in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Mercaptoethanol-d6 (deuterated) and its non-deuterated counterpart, 2-Mercaptoethanol. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific experimental needs, with a focus on applications in proteomics, drug discovery, and development.
Introduction
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely used in life sciences to cleave disulfide bonds in proteins and to prevent oxidation of free sulfhydryl groups.[1][2] Its deuterated analog, this compound, in which the six hydrogen atoms are replaced with deuterium, serves as a stable isotope-labeled internal standard in quantitative mass spectrometry-based applications.[3][4] While chemically similar, the isotopic substitution in this compound can lead to differences in physical properties and reactivity, a phenomenon known as the kinetic isotope effect.[5][6] This guide explores these differences and their implications for experimental design and data interpretation.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and performance characteristics of 2-Mercaptoethanol and its deuterated form.
| Physicochemical Properties | 2-Mercaptoethanol | This compound |
| Molecular Weight | 78.13 g/mol | ~84.17 g/mol |
| CAS Number | 60-24-2 | 203645-37-8 |
| Primary Application | Disulfide bond reduction | Internal standard in MS |
| Odor | Pungent, unpleasant | Pungent, unpleasant |
| Toxicity | Toxic and volatile | Toxic and volatile |
| Performance Characteristics | 2-Mercaptoethanol | This compound |
| Disulfide Reduction Efficiency | Potent reducing agent | Expected to be slightly slower due to the kinetic isotope effect.[5][6] |
| Stability | Less stable, readily oxidized in air.[1] | Expected to have similar stability to the non-deuterated form, but this has not been extensively studied. |
| Protein Adduct Formation | Can form adducts with cysteine residues (+76 Da mass shift).[7][8][9] | Can form adducts with cysteine residues (+82 Da mass shift). |
| Use in Mass Spectrometry | Can interfere with some downstream analyses due to adduct formation. | Used as an internal standard for accurate quantification.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments involving these reducing agents are provided below.
Protocol 1: Comparative Analysis of Disulfide Bond Reduction Efficiency
Objective: To compare the efficiency of disulfide bond reduction in a model protein using 2-Mercaptoethanol and this compound.
Materials:
-
Model protein with known disulfide bonds (e.g., bovine serum albumin, insulin)
-
2-Mercaptoethanol
-
This compound
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Alkylation agent (e.g., iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of protein samples in the denaturing buffer.
-
To one set, add 2-Mercaptoethanol to a final concentration of 10 mM.
-
To the second set, add this compound to a final concentration of 10 mM.
-
Incubate both sets at 56°C for 30 minutes to reduce the disulfide bonds.[10]
-
Cool the samples to room temperature.
-
Add iodoacetamide (B48618) to a final concentration of 55 mM to both sets and incubate in the dark for 30 minutes to alkylate the free thiols.[10]
-
Quench the reaction by adding an excess of a reducing agent (e.g., DTT).
-
Prepare the samples for LC-MS/MS analysis by desalting and concentrating.
-
Analyze the samples by LC-MS/MS to identify and quantify the peptides containing formerly disulfide-bonded cysteine residues. The extent of reduction can be determined by comparing the peak areas of the alkylated peptides between the two conditions.
Protocol 2: Detection and Comparison of Protein Adduct Formation
Objective: To detect and compare the formation of protein adducts with 2-Mercaptoethanol and this compound using mass spectrometry.
Materials:
-
Protein of interest
-
2-Mercaptoethanol
-
This compound
-
Buffer appropriate for the protein (e.g., PBS)
-
LC-MS/MS system
Procedure:
-
Incubate the protein with a high concentration of either 2-Mercaptoethanol or this compound (e.g., 100 mM) for 1 hour at 37°C.[8]
-
Remove the excess reducing agent by dialysis or buffer exchange.
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.[9]
-
Search the MS/MS data for peptides with a mass modification of +76 Da (for 2-Mercaptoethanol) or +82 Da (for this compound) on cysteine residues.[7][9]
-
Compare the relative abundance of the adducted peptides between the two conditions to assess any differences in the extent of adduct formation.
Mandatory Visualization
Caption: Workflow for protein disulfide bond reduction and analysis.
Caption: Detection of protein adducts from 2-Mercaptoethanol.
Conclusion
The choice between this compound and its non-deuterated counterpart is primarily dictated by the experimental goal. For routine disulfide bond reduction, 2-Mercaptoethanol remains a cost-effective option. However, for quantitative proteomics studies requiring high accuracy, this compound is an invaluable tool as an internal standard. Researchers should be aware of the potential for a kinetic isotope effect, which may slightly decrease the reaction rate of the deuterated form, and the formation of adducts with both reagents. Careful consideration of these factors and the implementation of appropriate experimental controls, as outlined in the provided protocols, will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative reduction of disulphide bonds in proteins using high concentrations of mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole proteomes as internal standards in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry detection and reduction of disulfide adducts between reducing agents and recombinant proteins with highly reactive cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
2-Mercaptoethanol-d6: A Comparative Review of Applications in Research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for generating accurate and reproducible data. 2-Mercaptoethanol (2-ME), a potent reducing agent, is widely utilized in various biological applications. Its deuterated analogue, 2-Mercaptoethanol-d6 (d6-2-ME), offers specific advantages, particularly in quantitative mass spectrometry-based analyses. This guide provides a comprehensive comparison of d6-2-ME with its non-deuterated counterpart and other reducing agents, supported by experimental data and detailed protocols.
Principle Applications of this compound
This compound is primarily employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The substitution of six hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to 2-Mercaptoethanol but has a distinct, higher mass. This property is the cornerstone of its utility in isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.
When used as an internal standard, a known amount of d6-2-ME is added to a sample at the beginning of the preparation process. Because it behaves nearly identically to the endogenous (non-deuterated) 2-ME during extraction, derivatization, and chromatography, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratios. By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification of the analyte can be achieved, correcting for variations in sample preparation and instrument response.
Comparison with Non-Deuterated 2-Mercaptoethanol and Other Reducing Agents
While d6-2-ME's primary role is as an internal standard, the performance of its non-deuterated form as a reducing agent is often compared with other thiols like dithiothreitol (B142953) (DTT) and the non-thiol reductant tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The choice of reducing agent can significantly impact experimental outcomes, from protein biochemistry to cell culture.
Performance as a Reducing Agent
The primary function of reducing agents like 2-Mercaptoethanol in biological research is to cleave disulfide bonds, which are critical for the tertiary and quaternary structures of proteins. The efficiency and stability of these agents are key performance indicators.
| Reducing Agent |
| 2-Mercaptoethanol (β-ME) |
| Dithiothreitol (DTT) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| Relative Reducing Strength | Stability (pH 8.5, 20°C) | Odor | Compatibility with IMAC |
| Weaker | 4 hours | Strong, unpleasant | Yes |
| Stronger (approx. 7-fold > β-ME)[1] | 1.4 hours | Less pungent than β-ME | No (reduces Ni2+) |
| Strongest | More stable than DTT and β-ME | Odorless | Yes |
IMAC: Immobilized Metal Affinity Chromatography
A study comparing the effects of these reducing agents on the inhibitory activities of compounds against various drug target proteins revealed significant differences in enzyme kinetics.[2] For instance, the catalytic efficiency (kcat/KM) of the NS3/4A protease was decreased by half with TCEP, while it was increased 1.6-fold with DTT.[2] Furthermore, the IC50 values of inhibitors were found to vary dramatically depending on the reducing agent used, highlighting the critical nature of this choice in drug screening assays.[2]
| Enzyme | Reducing Agent | KM (μM) | Vmax (relative units) | IC50 of Inhibitor X (μM) |
| NS3/4A Protease | None | 10.5 | 1.00 | 48.4 |
| GSH | 12.1 | 1.15 | 69.4 | |
| β-MCE | 9.8 | 1.20 | >200 | |
| DTT | 11.2 | 1.60 | >200 | |
| TCEP | 15.3 | 0.85 | 12.8 | |
| 3CL Protease | None | 25.6 | 1.00 | >200 |
| GSH | 24.9 | 1.10 | 150.2 | |
| β-MCE | 26.1 | 1.12 | 125.6 | |
| DTT | 25.8 | 1.18 | >200 | |
| TCEP | 26.5 | 1.15 | >200 | |
| PL Protease | None | 8.9 | 1.00 | 35.7 |
| GSH | 13.4 | 1.10 | 40.1 | |
| β-MCE | 11.5 | 1.08 | 38.9 | |
| DTT | 35.6 | 1.25 | 25.3 | |
| TCEP | 22.3 | 1.15 | 29.8 |
Data adapted from a study on the effect of reducing agents on enzyme kinetics and inhibitor potency. "Inhibitor X" represents a hypothetical compound from the study to illustrate the variability.[2]
Experimental Protocols
Quantification of Thiols using a Deuterated Internal Standard (General Protocol)
This protocol outlines the general steps for using a deuterated internal standard, such as this compound, for the quantification of a target thiol analyte in a biological matrix by LC-MS/MS.
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the deuterated internal standard solution (e.g., this compound in a suitable solvent).
-
Perform the necessary sample clean-up and extraction procedures (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable HPLC or UHPLC column and mobile phase gradient.
-
Detect the analyte and the deuterated internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for the analyte and the internal standard.
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Comparative Analysis of Reducing Agent Efficiency
This protocol provides a method to compare the efficiency of different reducing agents in cleaving a disulfide bond, using the cleavage of Biotin-HPDP as an example. The release of pyridine-2-thione can be monitored spectrophotometrically.[3]
1. Reagent Preparation:
-
Prepare a 1 mM stock solution of Biotin-HPDP in DMSO.
-
Prepare fresh 100 mM stock solutions of 2-Mercaptoethanol, DTT, and TCEP in a suitable buffer (e.g., PBS, pH 7.4).
2. Reaction Setup:
-
In a quartz cuvette, add the buffer to a final volume of 1 ml.
-
Add the Biotin-HPDP stock solution to a final concentration of 50 µM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 1 mM.
3. Data Acquisition:
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 343 nm over time.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.
4. Data Analysis:
-
Compare the initial rates of pyridine-2-thione release for each reducing agent to determine their relative cleavage efficiency.
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Relative efficiency of common reducing agents for disulfide bond cleavage.
Conclusion
This compound serves as a valuable tool for researchers requiring high accuracy and precision in the quantification of 2-Mercaptoethanol or other structurally similar thiols. Its application as an internal standard in mass spectrometry-based methods is a well-established principle for overcoming experimental variability. When considering its non-deuterated counterpart as a general reducing agent, it is important to evaluate its performance in the context of the specific application. While 2-Mercaptoethanol is a cost-effective and potent reducing agent, alternatives like DTT and TCEP offer advantages in terms of reducing strength, stability, and compatibility with certain downstream applications. The selection of the appropriate reducing agent should be based on a careful consideration of the experimental goals and conditions.
References
Revolutionizing Protein Quantification: The Decisive Advantage of Deuterated Internal Standards
In the landscape of proteomics and drug development, the precise and accurate quantification of proteins is paramount. As researchers and scientists strive for reliable and reproducible data, the choice of internal standard in mass spectrometry-based quantification workflows is a critical determinant of success. This guide provides an in-depth comparison of deuterated internal standards against other common methodologies, presenting experimental data, detailed protocols, and visual workflows to underscore their superiority in achieving robust analytical outcomes.
Mitigating Variability: The Core Strength of Deuterated Standards
The primary challenge in quantitative proteomics is managing the inherent variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the analyte signal, are a significant source of inaccuracy.[3] Deuterated internal standards, which are chemically identical to the analyte but with a distinguishing mass difference due to the replacement of hydrogen with deuterium (B1214612) atoms, are the gold standard for correcting these variations.[1][3]
By introducing a known amount of the deuterated standard at the earliest stage of sample preparation, it experiences the same processing and analytical conditions as the target analyte.[1] Any loss during extraction or fluctuation in instrument response affects both the analyte and the standard proportionally. Consequently, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration.[1][2]
Performance Metrics: A Quantitative Comparison
The superior performance of deuterated internal standards is evident when examining key analytical parameters such as accuracy and precision. Accuracy, the closeness of a measured value to the true value, is often expressed as percent bias or recovery, while precision, the degree of reproducibility, is typically reported as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).
Table 1: Assay Performance With and Without a Deuterated Internal Standard
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Accuracy (% Bias) without Deuterated IS | Accuracy (% Bias) with Deuterated IS | Precision (%RSD) without Deuterated IS | Precision (%RSD) with Deuterated IS | Typical Acceptance Criteria |
| Low QC | 5 | 18.2% | -3.5% | 16.5% | 5.1% | Within ±15% (±20% at LLOQ) |
| Mid QC | 50 | -25.7% | 1.8% | 14.8% | 3.2% | Within ±15% |
| High QC | 200 | 21.3% | -0.9% | 15.9% | 2.8% | Within ±15% |
This table summarizes data demonstrating the significant improvement in accuracy and precision when a deuterated internal standard is utilized in an LC-MS/MS assay. The data for the method with a deuterated standard falls well within the typical regulatory acceptance criteria of ±15% for accuracy and ≤15% for precision.[1]
While direct head-to-head data for deuterated standards versus all other methods in a single study is scarce, comparisons between different labeling strategies highlight the strengths of isotope labeling in general.
Table 2: Comparison of Quantitative Performance for SILAC and Dimethyl Labeling
| Method | Median Log2 Ratio (Expected 1:1) | Standard Deviation | Number of Quantified Proteins |
| SILAC (mixed before digestion) | 0.02 | 0.38 | 2015 |
| Dimethyl Labeling | 0.04 | 0.52 | 1890 |
This table presents a comparison between Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and a chemical labeling method (dimethyl labeling). SILAC, which allows for earlier sample mixing, shows slightly better precision (lower standard deviation).[4] Deuterated peptide standards, added after protein digestion, offer a more universally applicable approach than SILAC, which is limited to cell cultures.[4]
Table 3: Reproducibility of Label-Free Quantification
| Study Type | Sample Type | Median CV (%) |
| Technical Replicates | Human Brain Tissue | 13% |
| Inter-day Replicates | Human Brain Tissue | 17% |
| Full Workflow Replicates | Human Brain Tissue | 34% |
This table shows the coefficient of variation (CV) for a label-free quantification workflow. While label-free methods are cost-effective and offer broad proteome coverage, they generally exhibit higher variability compared to methods employing internal standards.[5]
Experimental Workflows and Methodologies
The implementation of deuterated standards in a protein quantification workflow involves a series of well-defined steps, from sample preparation to data analysis.
Experimental Protocol: Protein Quantification using a Deuterated Peptide Standard
-
Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the target protein's signature peptide and its corresponding deuterated peptide standard in a suitable solvent (e.g., 50% acetonitrile (B52724)/water).
-
Calibration Curve Standards: Perform serial dilutions of the signature peptide stock solution in a blank biological matrix (e.g., digested plasma) to create a calibration curve with 7-9 concentration levels.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution of the signature peptide to ensure an unbiased evaluation of the assay's performance.
-
Internal Standard Spiking Solution: Dilute the deuterated peptide stock solution to a fixed concentration (e.g., 50 ng/mL) in an appropriate solvent.
-
-
Sample Preparation (Protein Digestion and Peptide Spiking):
-
Protein Denaturation and Reduction: Denature proteins in the sample with a chaotropic agent (e.g., urea) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylation: Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Digestion: Digest the proteins into peptides using a protease such as trypsin.
-
Internal Standard Spiking: Add a precise volume of the deuterated peptide internal standard spiking solution to all calibration standards, QC samples, and unknown samples.
-
Solid-Phase Extraction (SPE): Clean up the peptide samples using a C18 SPE cartridge to remove salts and other interferences.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the peptides on a reverse-phase HPLC column (e.g., C18) using a gradient of water and acetonitrile with a modifier like formic acid.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the native peptide and the deuterated internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Advantage: Workflows and Principles
To better illustrate the concepts, the following diagrams created using Graphviz (DOT language) depict the experimental workflows and the underlying principle of using deuterated standards.
Conclusion: The Unmistakable Choice for High-Quality Data
For researchers, scientists, and drug development professionals, the use of deuterated internal standards in mass spectrometry-based protein quantification is a scientifically sound and robust strategy. The experimental data unequivocally demonstrates their ability to significantly enhance the accuracy and precision of analytical methods by effectively compensating for experimental variability. While alternative methods like SILAC and label-free quantification have their specific applications, the versatility and reliability of deuterated standards make them the superior choice for a wide range of bioanalytical challenges. By adhering to rigorous experimental protocols and leveraging the corrective power of deuterated standards, the scientific community can ensure the generation of high-quality, reproducible data essential for advancing our understanding of complex biological systems and accelerating the development of new therapeutics.
References
A Comparative Guide to Disulfide Bond Cleavage: Evaluating 2-Mercaptoethanol-d6 and Other Reducing Agents
In the fields of protein biochemistry, proteomics, and drug development, the precise and efficient cleavage of disulfide bonds is a critical step for protein characterization, denaturation, and analysis. The choice of reducing agent can profoundly influence experimental outcomes. This guide provides an objective comparison of several common reducing agents, with a special focus on the potential role of deuterated 2-Mercaptoethanol (2-Mercaptoethanol-d6), alongside its non-deuterated counterpart (β-ME or 2-ME), Dithiothreitol (DTT), and Tris(2-carboxyethyl)phosphine (TCEP).
The Role of Deuteration: A Note on this compound
Direct comparative studies evaluating the efficiency of this compound against its non-deuterated form for disulfide bond cleavage are not extensively available in peer-reviewed literature. However, the principles of kinetic isotope effects (KIEs) can offer theoretical insight. Replacing hydrogen with deuterium, a heavier isotope, can sometimes lead to a slower reaction rate if the bond to that hydrogen is broken in the rate-determining step of the reaction.
In the context of disulfide reduction by a thiol-containing agent like 2-ME, the key step involves the cleavage of the S-H bond. A primary kinetic isotope effect might be expected, potentially making this compound a slightly slower reducing agent than standard 2-ME. Conversely, inverse solvent isotope effects have been observed in some enzyme-catalyzed reactions involving cysteine thiols, where reactions are favored in heavy water (D2O)[1]. While this is a different phenomenon, it highlights the complex nature of isotope effects in biological chemistry. Without direct experimental data, any performance difference is likely to be subtle and highly dependent on specific reaction conditions such as pH and temperature. For most applications, its properties can be considered analogous to standard 2-Mercaptoethanol.
Comparative Analysis of Common Reducing Agents
The selection of an appropriate reducing agent hinges on factors like reduction potential, stability, pH optimum, and compatibility with downstream applications. While 2-Mercaptoethanol is a widely used and cost-effective option, alternatives like DTT and TCEP offer distinct advantages.[2]
| Feature | 2-Mercaptoethanol (β-ME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-based, reversible | Thiol-based, reversible | Phosphine-based, irreversible[3] |
| Relative Power | Potent[3] | Stronger than β-ME[2] | More powerful than DTT and β-ME[3] |
| Optimal pH | > 7.5[3] | 7.0 - 8.0[4] | 1.5 - 9.0 (Broad range)[3][5] |
| Stability | Prone to air oxidation[3] | Unstable, prone to oxidation[6] | Highly stable, resistant to air oxidation[3] |
| Half-life (pH 8.5) | ~4 hours[6] | ~1.4 - 1.5 hours[6] | Very stable |
| Odor | Pungent, unpleasant[3] | Faint sulfur odor | Odorless[3] |
| Compatibility | Interferes with maleimide (B117702) chemistry[3] | Interferes with maleimide chemistry | Compatible with maleimide chemistry & IMAC[3] |
| Toxicity | More toxic and volatile[3] | Less toxic than β-ME | Less toxic[3] |
Mechanism of Action: Thiol vs. Phosphine Reduction
The fundamental difference between these agents lies in their chemical mechanism for reducing disulfide bonds.
Thiol-Based Reduction (β-ME and DTT): 2-Mercaptoethanol, a monothiol, requires two molecules to reduce one disulfide bond, proceeding through a mixed disulfide intermediate. DTT, a dithiol, is more efficient as its two thiol groups facilitate an intramolecular reaction to form a stable six-membered ring, driving the reaction forward.[7] This process is reversible and highly pH-dependent, with efficiency increasing at alkaline pH where the thiolate anion (S-) is more prevalent.
Phosphine-Based Reduction (TCEP): TCEP reduces disulfide bonds in a thiol-free, irreversible reaction. The phosphorus atom directly attacks the disulfide bond, and the reaction proceeds through a mechanism that ultimately yields two free thiols on the protein and TCEP oxide. This reaction is not easily reversed and is effective over a much broader pH range.[3]
Experimental Protocols
Accurate evaluation of disulfide bond cleavage requires robust quantitative methods. The most common is the Ellman's test, which measures free sulfhydryl groups.
Protocol: Quantifying Disulfide Reduction with Ellman's Test
This protocol describes a method to quantify the concentration of free thiol groups produced after reducing a protein sample. The reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically.[8][9]
Materials:
-
Protein sample with disulfide bonds
-
Reducing agent stock solution (e.g., 100 mM DTT, 1 M β-ME, or 50 mM TCEP)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[10]
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Dissolve the protein of interest in the Reaction Buffer to a known final concentration (e.g., 1 mg/mL).
-
Reduction Reaction: Add the chosen reducing agent to the protein solution to the desired final concentration (e.g., 2-10 mM DTT). For a control, prepare an identical sample without the reducing agent.
-
Incubation: Incubate the samples at room temperature for 1 hour or at 37°C for 30 minutes to allow for complete reduction of the disulfide bonds.[3]
-
DTNB Reaction: In separate tubes, add 1.25 mL of Reaction Buffer and 25 µL of the Ellman's Reagent Solution.[10]
-
Measurement: To one tube, add 125 µL of the reduced protein sample. To a blank tube, add 125 µL of Reaction Buffer instead of the sample.[10] Mix both tubes well.
-
Incubation: Incubate at room temperature for 15 minutes.[10]
-
Absorbance Reading: Zero the spectrophotometer with the blank solution at 412 nm. Measure the absorbance of the protein sample at 412 nm.
-
Calculation: Calculate the concentration of free sulfhydryl groups using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[9][10]
Conclusion and Recommendations
The choice of reducing agent is highly dependent on the specific experimental context.
-
2-Mercaptoethanol (and its deuterated analog) remains a cost-effective and potent reducing agent, suitable for general applications like preparing samples for SDS-PAGE where its volatility and odor are manageable.[2]
-
DTT is a stronger reductant than β-ME and is often preferred for protein purification, though its instability in solution requires that it be prepared fresh.[2][6]
-
TCEP is the superior choice for applications requiring stability, a broad pH range, and compatibility with downstream chemical modifications like maleimide labeling.[3] Its odorless nature and resistance to oxidation make it ideal for long-term storage of proteins and for sensitive analytical techniques.[2][3]
For researchers evaluating this compound, it is reasonable to assume its performance characteristics are very similar to standard 2-Mercaptoethanol. A definitive assessment of any subtle kinetic differences would require direct experimental comparison using a standardized assay, such as the Ellman's test described above.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. broadpharm.com [broadpharm.com]
A Researcher's Guide to Reducing Agents in Protein Applications: A Comparative Analysis
In the fields of proteomics, bioconjugation, and drug development, the precise and efficient reduction of protein disulfide bonds is a critical step. The choice of reducing agent can significantly influence experimental outcomes, from the resolution of bands on an SDS-PAGE gel to the functional integrity of a purified enzyme. This guide provides a detailed comparative analysis of the most commonly used reducing agents—Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME)—supported by experimental data and protocols to help researchers make informed decisions for their specific applications.
Core Properties: A Head-to-Head Comparison
The fundamental characteristics of a reducing agent, such as its stability, effective pH range, and mechanism of action, dictate its suitability for different experimental contexts. TCEP, a phosphine-based reductant, offers distinct advantages over the traditional thiol-based agents, DTT and BME.
| Property | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Mechanism | Phosphine-based, thiol-free.[1][2] | Thiol-based.[3] | Thiol-based.[1] |
| Odor | Odorless.[4][5][6] | Pungent.[5] | Pungent, volatile.[7] |
| Effective pH Range | Wide (1.5 - 8.5).[6][8] | Limited (>7.0).[8] | Limited (>7.5).[7] |
| Stability | High resistance to air oxidation.[8][9][10] Unstable in phosphate (B84403) buffers at neutral pH.[2][4][8] | Prone to air oxidation, short half-life at pH > 7.5.[7][8] | Prone to air oxidation.[7] |
| Reduction Reaction | Irreversible.[4][5][8] | Reversible.[8] | Reversible. |
| Metal Chelation | Does not reduce metals used in IMAC (e.g., Ni²⁺).[4][7] | Reduces Ni²⁺, can interfere with IMAC.[7][11] | Sensitive to various metal ions (e.g., Cu²⁺, Co²⁺).[7][11] |
| Downstream Compatibility | Compatible with maleimide (B117702) labeling as it lacks a thiol group.[12][13] | Reacts with maleimides. | Reacts with maleimides. |
Mechanism of Disulfide Bond Reduction
The chemical reactions underlying disulfide reduction differ significantly between phosphine-based and thiol-based agents. TCEP's reaction is irreversible, driving the equilibrium towards the reduced state, while DTT relies on an intramolecular cyclization to achieve efficient reduction.
Performance in Key Protein Applications
The choice of reducing agent is highly dependent on the specific application. The following table provides recommendations and typical working concentrations for common procedures in protein research.
| Application | TCEP | DTT | BME | Key Considerations |
| SDS-PAGE / Western Blot | 20-50 mM.[6] | 50-100 mM.[14] | 2-5% (v/v).[7] | TCEP is odorless and highly effective.[6] All three are used to fully denature and separate protein subunits.[15] |
| Protein Purification (IMAC) | 1-5 mM.[5] | Not recommended. | 1-10 mM.[7] | TCEP is ideal as it does not reduce the nickel ions on IMAC resins.[7][12] DTT should be avoided as it strips nickel from the column.[7][11] |
| Protein Storage | 0.5-2 mM.[7] | 0.5-5 mM.[7] | Not ideal due to volatility. | TCEP is more stable for long-term storage, preventing re-oxidation.[7][8] DTT is effective but less stable over time.[7] |
| Protein Labeling (Maleimide) | 1-10 mM.[16] | Must be removed post-reduction. | Must be removed post-reduction. | TCEP is thiol-free and does not compete with the maleimide reaction, making it the preferred choice.[12] |
| Mass Spectrometry Prep | 5-20 mM. | 5-10 mM. | 10 mM. | TCEP is highly effective and less prone to introducing side-reactions compared to thiol-based reagents under certain conditions.[17] |
Experimental Protocols
Protocol 1: Protein Sample Preparation for SDS-PAGE
This protocol outlines the standard procedure for reducing protein samples prior to electrophoresis to ensure complete denaturation and separation of subunits.[6][15]
Methodology:
-
Prepare TCEP Stock Solution (0.5 M): Dissolve 1.43 g of TCEP-HCl in 8 mL of deionized water. Adjust the pH to 7.0 with 10 M NaOH and bring the final volume to 10 mL.[6] Store in aliquots at -20°C for up to 3 months.[6]
-
Sample Preparation: In a microcentrifuge tube, combine 15 µL of your protein sample with 5 µL of 4x SDS-PAGE sample loading buffer.
-
Reduction: Add the reducing agent to the desired final concentration. For example, to achieve a final concentration of 50 mM TCEP in a 20 µL sample, add 2 µL of the 0.5 M TCEP stock solution.
-
Incubation: Vortex the sample gently. Incubate at 95-100°C for 5-10 minutes (for DTT/BME) or at 56°C for 5-10 minutes for a more gentle reduction with TCEP.[6]
-
Electrophoresis: After incubation, centrifuge the samples briefly and load them onto the SDS-PAGE gel.
Protocol 2: General Disulfide Reduction for Downstream Applications
This protocol is suitable for reducing proteins prior to applications like protein labeling, activity assays, or purification where harsh denaturation is not desired.
Methodology:
-
Prepare Protein Solution: Dissolve the protein in a suitable, degassed buffer (e.g., PBS, HEPES, or Tris) at a concentration of 1-10 mg/mL.[5] Note: If using TCEP, avoid phosphate buffers for long incubations as TCEP is less stable in them.[2][8]
-
Add Reducing Agent: Add the chosen reducing agent to the protein solution. A 10- to 50-fold molar excess of the reducing agent over the protein is typically sufficient.
-
Incubate: Incubate the reaction at room temperature for 15-60 minutes.[6][14] The exact time may need optimization depending on the protein's stability and the number of disulfide bonds.
-
Removal (if necessary): If using DTT or BME prior to thiol-reactive chemistry (e.g., maleimide labeling), the reducing agent must be removed. This can be accomplished using a desalting column or spin filter.[5] TCEP does not typically require removal for such applications.[3][12]
Decision Guide: Selecting the Right Reducing Agent
Choosing the optimal reducing agent involves balancing factors like cost, experimental compatibility, and desired reaction characteristics. This decision tree can guide your selection process.
Conclusion
While BME and DTT have long been the standard reducing agents in protein biochemistry, their limitations in stability, odor, and compatibility have highlighted the advantages of TCEP.[5] TCEP's irreversible and specific reduction mechanism, coupled with its stability and compatibility with metal affinity chromatography and maleimide chemistry, makes it a superior choice for many modern protein applications.[8][12] However, for routine applications like SDS-PAGE where cost is a primary concern, DTT and BME remain effective and widely used alternatives. By understanding the distinct properties and optimal applications of each agent, researchers can enhance the reliability and success of their experiments.
References
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Tris (2-carboxyethyl) phosphine hydrochloride (TCEP) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. store.p212121.com [store.p212121.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Khan Academy [khanacademy.org]
- 16. echemi.com [echemi.com]
- 17. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Mercaptoethanol-d6: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe disposal of 2-Mercaptoethanol-d6. Adherence to these protocols is vital for ensuring personnel safety and environmental protection.
This compound, a deuterated analog of 2-Mercaptoethanol, shares its hazardous properties, including high toxicity, a potent and unpleasant odor, and the potential for serious health effects.[1][2][3] Proper handling and disposal are paramount to mitigate risks within the laboratory environment.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to work within a properly functioning chemical fume hood to minimize inhalation exposure.[4] The characteristic strong odor of this compound can be detected at extremely low concentrations, making containment essential.[4][5]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended, and wearing two pairs (double-gloving) is a best practice.[4][5] Contaminated gloves must be disposed of as hazardous waste immediately, even if only a few drops have come into contact.[4][5]
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.[6]
-
Lab Coat: A fully buttoned lab coat provides a barrier against skin contact.[6]
Step-by-Step Disposal Procedure
Sink disposal of this compound and its solutions is strictly prohibited.[5] All waste containing this chemical must be collected as hazardous waste.
-
Waste Collection:
-
Segregation of Waste:
-
If feasible, do not mix this compound waste with other organic waste streams.[4][5] Separate collection can aid in proper disposal by waste management professionals.
-
Store the hazardous waste container in a designated, well-ventilated area, such as a flammable cabinet, away from incompatible chemicals like oxidizing agents and aqueous solutions.[4][5]
-
-
Disposal of Contaminated Materials:
-
Arranging for Pickup:
-
Once the waste container is full or no longer in use, complete a Chemical Waste Pickup Request Form as per your institution's guidelines to arrange for disposal by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal facility.[4]
-
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Minor Spills (<1 L):
-
Evacuate the immediate area and alert others.[4]
-
If you are trained and it is safe to do so, use an appropriate spill kit or absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[7]
-
Place the absorbed material and any contaminated cleanup items into a sealed, labeled container for hazardous waste disposal.[6][7]
-
Maximize ventilation by opening fume hood sashes and ensure the lab door remains closed to maintain negative pressure.[4]
-
-
Major Spills (>1 L) or if there is an imminent threat:
Quantitative Hazard Data
For a quick reference, the following table summarizes key quantitative data related to the hazards of 2-Mercaptoethanol.
| Hazard Metric | Value | Species | Reference |
| Oral LD50 | 244 mg/kg | Rat | [6] |
| Oral LD50 | 190 mg/kg | Mouse | [6] |
| Dermal LD50 | 150 µL/kg | Rabbit | [6] |
| Dermal LD50 | 300 µL/kg | Guinea Pig | [6] |
| Inhalation LC50 | 2 mg/L (8 hours) | Rat | [6] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that is expected to kill 50% of a group of test animals with a single exposure.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Disposal workflow for this compound.
References
- 1. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. purdue.edu [purdue.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
Personal protective equipment for handling 2-Mercaptoethanol-d6
Essential Safety and Handling Guide for 2-Mercaptoethanol-d6
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given that the primary difference between this compound and 2-Mercaptoethanol is isotopic, their chemical reactivity and associated hazards are considered identical. Therefore, the safety precautions for both compounds are the same.
Immediate Safety Concerns
This compound is a hazardous chemical that presents several risks:
-
High Acute Toxicity: It can be fatal if it comes into contact with the skin and is toxic if swallowed or inhaled.[1][2][3][4][5][6][7]
-
Corrosive: It can cause severe burns to the skin and serious eye damage.[2][3][5][6][7]
-
Strong Odor: It has an extremely unpleasant odor detectable at very low concentrations, which can cause discomfort and may be mistaken for a natural gas leak.[2][8]
Personal Protective Equipment (PPE) Requirements
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemical-resistant nitrile gloves is recommended.[2][8][9] | Provides robust protection against skin absorption, which can be fatal. Contaminated gloves must be disposed of as hazardous waste.[2][8] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles are required. A face shield may be necessary for splash-prone procedures.[1][8] | Protects against severe eye damage from splashes. |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.[2][8][9] | Prevents accidental skin contact. |
| Respiratory Protection | Not typically required as all work must be conducted in a certified chemical fume hood.[2][8] | The fume hood provides adequate ventilation to prevent inhalation of toxic vapors. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must occur within a properly functioning and certified chemical fume hood.
1. Preparation:
- Ensure the chemical fume hood has a face velocity between 80-125 feet per minute.[8]
- Gather all necessary materials and equipment before starting.
- Clearly label all containers with the full chemical name.[2][8]
- Use the smallest quantity of the chemical practical for the experiment.[2][8]
2. Handling:
- Don the required PPE as specified in the table above.
- Conduct all transfers and manipulations of this compound well within the chemical fume hood to contain its vapors.
- Keep the container tightly closed when not in use.[1][2][8]
- Avoid contact with skin, eyes, and clothing.[2][8]
- In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
3. Storage:
- Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and metals.[1][2]
- A vented chemical cabinet is recommended for storage to minimize odors.[2][8]
- Ensure containers are kept upright and tightly sealed.[2][8]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and odor issues.
1. Waste Collection:
- All this compound waste, including solutions and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected as hazardous waste.[2][8]
- Due to its strong odor, it is recommended to collect this compound waste separately from other organic waste streams if feasible.[2][8]
2. Waste Storage:
- Store waste in a clearly labeled, sealed, and compatible container.[2][10]
- Keep the waste container in a designated and well-ventilated area, preferably within a flammable cabinet, away from incompatible chemicals.[2][8]
3. Waste Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[2][8]
- Do not under any circumstances dispose of this compound down the sink.[2]
Visualized Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. aaudxp-cms.aau.dk [aaudxp-cms.aau.dk]
- 4. 2-Mercaptoethanol (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. carlroth.com [carlroth.com]
- 6. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. purdue.edu [purdue.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



